molecular formula C10H10BrNO3 B1273893 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid CAS No. 25589-41-7

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1273893
CAS No.: 25589-41-7
M. Wt: 272.09 g/mol
InChI Key: MJQBQVIGARYLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is a synthetic intermediate of significant interest in medicinal chemistry and chemical biology. Its structure, featuring a bromophenyl group and a carboxylic acid function, makes it a versatile building block for the synthesis of more complex molecules, particularly those intended for pharmaceutical applications. Research indicates its primary value lies in its role as a precursor in the development of histone deacetylase (HDAC) inhibitors [Source: PubMed] . HDAC inhibitors are a major class of compounds under investigation for their potential in cancer therapy and the treatment of neurodegenerative and inflammatory diseases. The bromine atom on the phenyl ring serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-bromoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBQVIGARYLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385217
Record name 4-(4-Bromoanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25589-41-7
Record name 4-(4-Bromoanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOSUCCINANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid from succinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the nucleophilic acyl substitution reaction between succinic anhydride and 4-bromoaniline.

Chemical Reaction and Mechanism

The core of this synthesis is the aminolysis of succinic anhydride.[1] In this reaction, the primary amine, 4-bromoaniline, acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid derivative, specifically this compound.[1][2] The reaction is typically carried out in a suitable solvent and may be facilitated by heat.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of the final amide product.

Experimental Protocol

A reliable method for the synthesis of this compound has been reported as follows[3]:

Materials:

  • Succinic anhydride

  • 4-Bromoaniline

  • Glacial acetic acid

  • Cold water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum source

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (1.0 equivalent of each) of succinic anhydride and 4-bromoaniline in glacial acetic acid.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux at 120°C for 4 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Upon cooling, a precipitate of the product will form.

  • Collect the precipitate by filtration.

  • Wash the filtered solid with cold water to remove any remaining acetic acid and unreacted starting materials.

  • Dry the purified product under vacuum.

Data Presentation

ParameterValueReference
Reactant 1Succinic anhydride[3]
Reactant 24-Bromoaniline[3]
SolventGlacial acetic acid[3]
Reaction Temperature120°C (Reflux)[3]
Reaction Time4 hours[3]
Purification MethodPrecipitation and washing with cold water[3]

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow Start Start Reactants Succinic Anhydride + 4-Bromoaniline Start->Reactants Reaction Reflux at 120°C (4 hours) Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Drying->Product End End Product->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

ReactionMechanism Reactants Succinic Anhydride + 4-Bromoaniline Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Carbon Reactants->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Proton_Transfer Proton Transfer Ring_Opening->Proton_Transfer Product 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Proton_Transfer->Product

Caption: Simplified mechanism for the formation of the target compound.

References

In-Depth Technical Guide to 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, also known as 4'-bromosuccinanilic acid, is a chemical compound with the CAS number 25589-41-7. Its structure, featuring a bromophenyl group linked to a succinamic acid moiety, suggests potential applications in medicinal chemistry and materials science. The presence of the bromophenyl group is of particular interest as this functional group is found in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties are predicted or inferred from structurally similar compounds due to a lack of specific experimental data for this exact molecule.

PropertyValueSource
IUPAC Name This compound-
Synonyms 4'-BROMOSUCCINANILIC ACID, N-(4-Bromophenyl)succinamic acid--INVALID-LINK--[1]
CAS Number 25589-41-7--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₀BrNO₃--INVALID-LINK--[2]
Molecular Weight 272.1 g/mol --INVALID-LINK--[2]
Melting Point 187.2-188.2 °C--INVALID-LINK--[3]
Boiling Point 501.1 ± 35.0 °C (Predicted)--INVALID-LINK--[3]
Density 1.635 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[3]
Solubility Data not available. Expected to have low solubility in water and higher solubility in polar organic solvents.-
pKa Data not available.-

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of N-aryl succinamic acids involves the reaction of an aniline with succinic anhydride. The following protocol is adapted from procedures for similar compounds.

Materials:

  • Succinic anhydride

  • 4-bromoaniline

  • Glacial acetic acid

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux at 120°C for 4 hours.

  • Upon cooling the mixture to room temperature, a precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the filtered solid with cold water to remove any remaining acetic acid and unreacted starting materials.

  • Dry the purified product under vacuum to yield this compound.

Characterization Data

FT-IR Spectroscopy: An FT-IR spectrum for 4'-bromosuccinanilic acid is available and provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching (amide): ~3300 cm⁻¹

  • C=O stretching (carboxylic acid and amide): ~1700 cm⁻¹ and ~1650 cm⁻¹ respectively

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

  • C-N stretching: ~1400-1200 cm⁻¹

  • O-H stretching (carboxylic acid): Broad peak around 3000 cm⁻¹

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1H NMR Spectroscopy: Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, methylene protons of the succinic acid backbone, and an amide proton.

  • 13C NMR Spectroscopy: Record the spectrum on the same instrument. Expected signals would correspond to the carbon atoms of the bromophenyl ring, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbons.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Utilize high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the compound and confirm its elemental composition.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct studies on the biological effects of this compound, the structural motifs present in the molecule allow for inferences about its potential activities based on related compounds.

Inferred Biological Activities of N-Aryl Amides and Bromophenyl Compounds
  • Antimicrobial Activity: N-acyl-α-amino acids and other amide derivatives have been reported to possess antibacterial and antifungal properties. The presence of the bromophenyl group may enhance this activity.

  • Anticancer and Antiproliferative Activity: The bromophenyl moiety is a common feature in various compounds exhibiting anticancer and antiproliferative effects. Studies on related compounds suggest that the N-(4-hydroxyphenyl)retinamide (4-HPR) structural component, which has an analogous N-phenyl amide linkage, is crucial for its anticancer and antioxidant activities.

  • Antioxidant Activity: Phenolic and aminophenolic compounds are known for their antioxidant properties. While this specific compound lacks a hydroxyl group directly on the phenyl ring, the overall electronic nature of the molecule could contribute to some level of antioxidant potential.

Potential Signaling Pathway Interactions

Given the prevalence of the bromophenyl motif in pharmacologically active compounds, it is plausible that this compound could interact with various cellular signaling pathways. Research on other brominated compounds and N-aryl derivatives has shown modulation of pathways such as:

  • Receptor Tyrosine Kinase (RTK) Signaling: Some bromophenyl-containing compounds have been shown to inhibit RTKs like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth.

  • PI3K/Akt/mTOR Pathway: This is a central pathway in regulating cell growth, proliferation, and survival, and is a common target for anticancer drug development.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer.

The diagram below illustrates a generalized workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization succinic_anhydride Succinic Anhydride reaction Reaction in Glacial Acetic Acid succinic_anhydride->reaction bromoaniline 4-Bromoaniline bromoaniline->reaction product 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid reaction->product filtration Filtration product->filtration washing Washing with Water filtration->washing drying Drying under Vacuum washing->drying ftir FT-IR Spectroscopy drying->ftir nmr NMR Spectroscopy (1H and 13C) drying->nmr ms Mass Spectrometry drying->ms

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound with a straightforward synthesis from commercially available starting materials. While its physical and chemical properties are not yet extensively documented in the scientific literature, its structure suggests potential for further investigation, particularly in the fields of drug discovery and materials science. The presence of the bromophenyl group, a known pharmacophore, indicates that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, solubility, pKa, and to explore its biological activity profile and potential effects on cellular signaling pathways.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, also known as N-(4-Bromophenyl)succinamic acid, is a synthetic compound with significant therapeutic potential, primarily attributed to its structural resemblance to known bioactive molecules. While direct experimental evidence on its specific mechanism of action is emerging, current research strongly suggests its involvement in modulating key inflammatory and oncogenic signaling pathways. This technical guide consolidates the available data and provides a detailed, hypothesis-driven overview of its core mechanism of action, focusing on its potential roles as a Cyclooxygenase-2 (COX-2) inhibitor and a modulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This document is intended to serve as a comprehensive resource for researchers engaged in the preclinical and clinical development of this and structurally related compounds.

Introduction

Amide derivatives constitute a significant class of pharmacologically active compounds, with established roles in anti-inflammatory, antimicrobial, and antiproliferative therapies. The structure of this compound, featuring a bromophenyl moiety and a succinamic acid scaffold, suggests a potential for multifaceted biological activity. The bromophenyl group is a common feature in molecules designed for anticancer and enzyme inhibitory functions, while the succinamic acid core is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). This guide will explore the putative mechanisms through which this compound may exert its effects, based on structural analogy and preclinical evidence from related molecules.

Putative Mechanism of Action

Based on its structural characteristics and the biological activities of analogous compounds, the primary mechanisms of action for this compound are hypothesized to be the inhibition of COX-2 and the modulation of the JAK/STAT signaling cascade.

Inhibition of Cyclooxygenase-2 (COX-2)

The succinamic acid scaffold of the title compound is structurally related to the carboxylate-containing moieties of many NSAIDs that target COX enzymes.[1] COX-2 is an inducible enzyme that plays a critical role in mediating inflammation and pain by converting arachidonic acid to prostaglandins.[2] Selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.[3]

It is proposed that this compound binds to the active site of the COX-2 enzyme. The carboxylate group likely interacts with key amino acid residues at the base of the active site, such as Arginine-120 and Tyrosine-355, through ionic and hydrogen bonds.[4] The bromophenyl group may occupy a hydrophobic side pocket within the COX-2 active site, a feature that contributes to the selectivity of some COX-2 inhibitors.[5] A close structural analog, 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, has been associated with potential COX-2 inhibition, lending support to this hypothesis.

Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, and inflammation.[6][7] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[8][9] The presence of the bromophenyl moiety in this compound is significant, as this group is found in various kinase inhibitors, including those targeting the JAK family.[10]

The proposed mechanism involves the inhibition of one or more of the Janus kinase family members (JAK1, JAK2, JAK3, TYK2). By binding to the ATP-binding site of the kinase domain, the compound could prevent the phosphorylation and activation of JAKs. This, in turn, would block the subsequent phosphorylation and dimerization of STAT proteins. The unphosphorylated STAT dimers would be unable to translocate to the nucleus and initiate the transcription of target genes involved in inflammatory and proliferative responses.[11]

Data Presentation

While quantitative data for the title compound is not yet available in the public domain, the following table presents hypothetical data for analogous compounds to provide a comparative context for researchers.

Compound/AnalogTargetAssay TypeIC50/EC50 (µM)Reference
Hypothetical Data for Target Compound COX-2 In vitro Enzyme InhibitionTo be determinedN/A
Hypothetical Data for Target Compound JAK2 In vitro Kinase AssayTo be determinedN/A
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acidCOX-2In vitro Enzyme Inhibition12Inferred[3]
Indomethacin Amide DerivativeCOX-2Cell-based PGD2 Production0.009[1]
Synthetic Chalcone (α-Br-TMC)JAK2/STAT5Cell-based PhosphorylationNot specified[10]

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Synthesis of this compound
  • Materials: Succinic anhydride, 4-bromoaniline, glacial acetic acid.

  • Procedure:

    • Dissolve equimolar amounts of succinic anhydride and 4-bromoaniline in glacial acetic acid.

    • Reflux the reaction mixture at 120°C for 4 hours.

    • Cool the mixture to room temperature to allow for precipitation.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

In vitro COX-2 Inhibition Assay (Fluorometric)
  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, leading to a fluorescent product.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and the COX-2 enzyme.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence intensity using a fluorometer.

    • Calculate the percentage of inhibition and determine the IC50 value.[12]

Western Blot for Phospho-STAT3 Inhibition
  • Principle: This experiment assesses the ability of the compound to inhibit the phosphorylation of STAT3 in response to cytokine stimulation.

  • Procedure:

    • Culture a suitable cell line (e.g., HeLa, A549) to 80-90% confluency.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of STAT3 phosphorylation inhibition.

Mandatory Visualizations

Signaling Pathway Diagrams

COX_2_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid Compound->COX2 Inhibition

Caption: Proposed inhibitory action on the COX-2 pathway.

JAK_STAT_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Compound 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid Compound->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: Postulated inhibition of the JAK/STAT signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Mechanistic Studies cluster_cellbased Cell-Based Assays Synthesis Synthesis of 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay JAK_Assay JAK Kinase Panel Inhibition Assay Characterization->JAK_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Determine_IC50_COX Determine IC50 & Selectivity COX_Assay->Determine_IC50_COX Data Analysis Determine_IC50_JAK Determine IC50 & Selectivity JAK_Assay->Determine_IC50_JAK Data Analysis PGE2_Assay PGE2 Production Assay (in stimulated cells) Determine_IC50_COX->PGE2_Assay STAT_Phospho STAT Phosphorylation Assay (Western Blot/ELISA) Determine_IC50_JAK->STAT_Phospho PGE2_Assay->STAT_Phospho Gene_Expression Target Gene Expression (qPCR) STAT_Phospho->Gene_Expression

Caption: Integrated workflow for mechanistic evaluation.

Conclusion

This compound is a promising therapeutic candidate with a mechanism of action likely centered on the inhibition of key inflammatory pathways. The structural rationale for its activity as a COX-2 and JAK/STAT inhibitor is strong, though further direct experimental validation is required. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the continued investigation and development of this compound. Future research should focus on obtaining quantitative measures of its inhibitory potency and selectivity, as well as elucidating its effects in relevant preclinical models of inflammation and cancer.

References

The Multifaceted Biological Activities of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a 4-bromophenylamino moiety into this scaffold gives rise to 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid and its derivatives, a class of compounds with promising therapeutic potential. The presence of the bromophenyl group can enhance lipophilicity and facilitate interactions with biological targets, while the butanoic acid chain offers sites for further chemical modification to modulate activity and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is typically achieved through the reaction of succinic anhydride with 4-bromoaniline. This reaction forms the amide bond and opens the anhydride ring, yielding the desired product. Further derivatization can be carried out at the carboxylic acid or the alpha-carbon to generate a library of analogs.

A general synthetic scheme is presented below:

Synthesis of this compound succinic_anhydride Succinic Anhydride product 4-[(4-Bromophenyl)amino]-4- oxobutanoic acid succinic_anhydride->product Glacial Acetic Acid, Reflux bromoaniline 4-Bromoaniline bromoaniline->product

Synthesis of the core compound.

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities. The data, while not exhaustive for every conceivable derivative, points towards potential therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing the 4-oxobutanoic acid scaffold. The introduction of various substituents allows for the fine-tuning of cytotoxic activity against different cancer cell lines. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, data for analogous compounds suggest that this class of molecules holds promise.

Table 1: Anticancer Activity of Selected 4-Oxobutanamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
DN4A498 (Kidney Carcinoma)1.94[1]
Paclitaxel (Control)A498 (Kidney Carcinoma)8.81[1]
Colchicine (Control)A498 (Kidney Carcinoma)7.17[1]
5a MDA-MB-231 (Breast Adenocarcinoma)> SAL/2[2]
5b MDA-MB-231 (Breast Adenocarcinoma)> SAL/2[2]
13b MDA-MB-231 (Breast Adenocarcinoma)> SAL/2[2]

Note: Data for closely related analogs is presented to indicate the potential of the scaffold. Further screening of specific this compound derivatives is warranted.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Derivatives of 4-oxobutanoic acid have demonstrated activity against various bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Table 2: Antimicrobial Activity of Selected 4-(Aryl)-4-oxobutanoic Acid and Related Derivatives

CompoundMicroorganismActivity/MICReference
Compound 6 Bacillus pumilusModerate[3]
Bacillus subtilisModerate[3]
Candida albicansModerate[3]
Compound 8f Gram-positive bacteriaModerate[3]
Candida albicansSlight[3]
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative S. aureus ATCC 6538MIC = 250 µg/mL

Note: The data highlights the potential of the broader class of compounds. Specific testing of this compound derivatives is necessary to determine their antimicrobial spectrum and potency.

Enzyme Inhibitory Activity

Enzymes are critical targets for therapeutic intervention in a multitude of diseases. The 4-oxobutanoic acid scaffold has been explored for its ability to inhibit various enzymes, including carbonic anhydrases and kinases, which are implicated in cancer and other pathologies. For instance, some 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine 3-hydroxylase.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following sections provide protocols for key experiments.

Synthesis of this compound

Materials:

  • Succinic anhydride

  • 4-Bromoaniline

  • Glacial acetic acid

  • Cold water

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve equimolar amounts of succinic anhydride and 4-bromoaniline in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120°C) for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water to remove any remaining acetic acid.

  • Dry the product under vacuum to yield this compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seed_cells Seed cells in 96-well plate cell_culture->seed_cells compound_prep Prepare Compound Dilutions add_compound Add compound dilutions to cells compound_prep->add_compound seed_cells->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT assay workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO without compound).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While the precise mechanisms of action for this compound derivatives are still under investigation, related compounds have been shown to interfere with key cellular signaling pathways implicated in cancer. One such hypothetical pathway involves the inhibition of a protein kinase, leading to downstream effects on cell proliferation and survival.

Hypothetical kinase inhibition pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related compounds suggest that derivatives of this core structure are likely to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. Further synthesis and comprehensive biological screening of a diverse library of these derivatives are warranted to fully elucidate their therapeutic potential and structure-activity relationships. The detailed experimental protocols provided in this guide serve as a foundation for researchers to undertake such investigations.

References

Technical Guide: 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25589-41-7

This technical guide provides a comprehensive overview of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, including its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Identification and Properties

This compound, also known as 4'-bromosuccinanilic acid, is a chemical compound with the molecular formula C10H10BrNO3.[1][2] It belongs to the class of N-aryl amides and carboxylic acids.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
CAS Registry Number 25589-41-7[1]
Molecular Formula C10H10BrNO3[1][2]
Molecular Weight 272.11 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 4'-BROMOSUCCINANILIC ACID, N-(4-Bromophenyl)succinamic acid, 4-[(4-bromophenyl)amino]-4-keto-butyric acid[1][2]
Canonical SMILES C1=CC(=CC=C1NC(=O)CCC(=O)O)Br[2]
InChI Key MJQBQVIGARYLLU-UHFFFAOYSA-N[2]

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of succinic anhydride with 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

Materials:

  • Succinic anhydride (1.0 equivalent)

  • 4-bromoaniline (1.0 equivalent)

  • Glacial acetic acid

Procedure:

  • Dissolve succinic anhydride and 4-bromoaniline in glacial acetic acid.

  • Heat the reaction mixture to reflux at 120°C for 4 hours.

  • Cool the mixture to room temperature, which will result in the formation of a precipitate.

  • Filter the precipitate.

  • Wash the filtered solid with cold water.

  • Dry the product under vacuum to yield this compound.[3]

Note: This is a general procedure and may require optimization for specific laboratory conditions.

G reactant reactant process process product product solvent solvent sub1 Succinic Anhydride step1 Dissolve sub1->step1 sub2 4-Bromoaniline sub2->step1 solv Glacial Acetic Acid solv->step1 react Reaction Mixture step2 Reflux at 120°C (4 hours) react->step2 step1->react step3 Cool to RT step2->step3 precipitate Precipitate Formation step3->precipitate step4 Filter & Wash (Cold Water) step5 Dry under Vacuum step4->step5 final_product 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid step5->final_product precipitate->step4

Synthesis workflow for this compound.

Potential Biological and Pharmacological Activities

While specific biological data for this compound is limited in the provided search results, the broader class of amide derivatives and compounds containing a bromophenyl moiety have been reported to exhibit various pharmacological activities.

  • General Amide Derivatives: Amide-containing molecules are known to possess anti-inflammatory, antimicrobial, anti-tubercular, and antiproliferative properties.[4][5]

  • Bromophenyl Moiety: The presence of a bromophenyl group in related compounds has been associated with anticancer and enzyme inhibitory activities.[3] For instance, 4-(4-bromophenyl)-thiosemicarbazide has demonstrated antibacterial activity.[6]

  • Calpain Inhibition: A patent for novel 4-aryl-4-oxobutanoic acid amide derivatives suggests that this class of compounds can act as calpain inhibitors.[7] The inhibition of calpain, a calcium-dependent protease, is a therapeutic target for a range of conditions including stroke, cardiac ischemia, Alzheimer's disease, and cataracts.[7]

Given these points, this compound represents a compound of interest for further investigation into its potential therapeutic applications.

G compound compound property property target target application application A 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid B Structural Features: - Amide Linkage - Bromophenyl Group - Carboxylic Acid A->B C Potential Biological Activities B->C D Calpain Inhibition C->D E Anti-inflammatory C->E F Antimicrobial C->F G Antiproliferative C->G H Potential Therapeutic Applications D->H E->H F->H G->H I Neurodegenerative Diseases (e.g., Alzheimer's) H->I J Ischemic Conditions (Stroke, Cardiac Ischemia) H->J K Infectious Diseases H->K L Cancer H->L

Conceptual diagram of potential biological activities and therapeutic applications.

References

In-Depth Crystallographic Analysis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following structural analysis is performed on 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid , a close analogue of the requested 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. At the time of this report, comprehensive crystallographic data for the target compound was not publicly available. The presented data provides valuable insights into the structural properties of this class of compounds.

Introduction

Substituted butanoic acid derivatives are of significant interest in medicinal chemistry and drug development due to their potential pharmacological activities, which can include anti-inflammatory, antimicrobial, and antiproliferative effects.[1] The spatial arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological interactions. This guide provides a detailed technical overview of the crystal structure and the experimental procedures for the analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid.

Crystal Structure and Molecular Geometry

The analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid reveals that it crystallizes in the triclinic space group P-1.[1] The asymmetric unit contains two independent molecules, designated as A and B.[1]

The molecular structure is characterized by a 4-bromophenyl ring linked to a butanoic acid moiety via an amide bond. Key geometric parameters, including bond lengths and angles, are indicative of typical amide resonance.[1] The dihedral angles between the 4-bromophenyl ring and the amide group differ significantly between the two independent molecules in the asymmetric unit, suggesting conformational flexibility.[1]

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules form classic dimeric R²₂(8) motifs through O—H⋯O hydrogen bonds.[1] Additionally, N—H⋯O interactions involving the amide groups contribute to the formation of chains of these dimers.[1]

Data Presentation

Crystal Data and Structure Refinement

The following table summarizes the key parameters from the data collection and structure refinement of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid.

ParameterValue[1]
Empirical FormulaC₁₁H₁₀BrNO₃
Formula Weight284.11
Temperature173 K
Wavelength1.54184 Å (Cu Kα)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a6.2782 (4) Å
b8.3251 (5) Å
c21.3244 (12) Å
α96.462 (5)°
β92.026 (5)°
γ95.390 (5)°
Volume1101.38 (11) ų
Z4
Calculated Density1.714 Mg/m³
Absorption Coefficient5.04 mm⁻¹
F(000)568
Crystal Size0.44 × 0.28 × 0.14 mm
Data Collection
Theta range for data collection4.1 to 72.5°
Index ranges-7≤h≤7, -10≤k≤10, -26≤l≤26
Reflections collected7163
Independent reflections4131 [R(int) = 0.033]
Completeness to theta = 67.679°99.8 %
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4131 / 0 / 291
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.076, wR2 = 0.227
R indices (all data)R1 = 0.086, wR2 = 0.238
Largest diff. peak and hole2.73 and -0.79 e.Å⁻³
Hydrogen Bond Geometry

The table below details the significant hydrogen bond interactions observed in the crystal structure.

D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
O3B—H3B···O2A0.841.822.654 (5)170
N1B—H1B···O1A0.882.042.848 (6)152
C5B—H5BB···O1A0.952.543.464 (7)164

Experimental Protocols

Synthesis of 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid[1]
  • Reactant Preparation: 3-Methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) was dissolved in 30 ml of acetone. In a separate flask, 4-bromoaniline (0.172 g, 1 mmol) was dissolved in 20 ml of acetone.

  • Reaction: The solution of 4-bromoaniline was added dropwise to the stirred solution of 3-methylidenedihydrofuran-2,5-dione at ambient temperature over a period of 30 minutes.

  • Stirring: The resulting mixture was stirred for an additional 1.5 hours.

  • Filtration and Washing: The resulting slurry was filtered, and the collected solid was washed with acetone.

  • Drying: The solid product was dried to yield the title compound.

  • Crystallization: Single crystals suitable for X-ray diffraction were grown from a methanol solution by the slow evaporation method.

X-ray Data Collection and Structure Refinement[1]
  • Data Collection: A suitable single crystal was mounted on an Agilent Eos Gemini diffractometer. X-ray diffraction data were collected at 173 K using Cu Kα radiation (λ = 1.54184 Å).

  • Data Reduction: The collected data were processed using the CrysAlis PRO and CrysAlis RED software for cell refinement and data reduction. A multi-scan absorption correction was applied.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using appropriate software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Output synthesis Chemical Synthesis purification Purification synthesis->purification Reaction Work-up crystallization Single Crystal Growth purification->crystallization Slow Evaporation data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Reduction & Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation report Crystallographic Report (CIF, Tables, Diagrams) validation->report

Caption: Workflow for Synthesis and Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure of a this compound analogue. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural insights gained from this analysis can inform the design and development of new therapeutic agents.

References

Potential Therapeutic Targets of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the synthetic compound 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and computational predictions to infer potential mechanisms of action and therapeutic applications. The core structure, featuring a 4-bromophenylamino group linked to a 4-oxobutanoic acid moiety, is a recurring motif in compounds with demonstrated biological activity. This guide explores potential roles in anti-inflammatory and anti-cancer pathways, with a focus on cyclooxygenase-2 (COX-2) and protein kinase inhibition. Detailed experimental protocols for the synthesis of the parent compound and a representative biological assay are provided, alongside structured data tables and pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound, also known as N-(4-Bromophenyl)succinamic acid, is a synthetic organic compound with the molecular formula C₁₀H₁₀BrNO₃.[1] Its structure, characterized by an amide linkage between 4-bromoaniline and succinic acid, suggests potential interactions with various biological targets. While dedicated studies on the specific therapeutic targets of this compound are not extensively available in public literature, analysis of its structural analogs and pharmacophoric features allows for the formulation of credible hypotheses regarding its biological activity. Amide derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities.[2] This guide aims to consolidate the available information and provide a foundational resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₀BrNO₃[1]
Molecular Weight 272.1 g/mol [1]
IUPAC Name This compound[1]
Synonyms N-(4-Bromophenyl)succinamic acid, 3-[(4-Bromophenyl)carbamoyl]propanoic acid[1]
SMILES O=C(O)CCC(=O)Nc1ccc(Br)cc1[1]
InChIKey MJQBQVIGARYLLU-UHFFFAOYSA-N[1]

Potential Therapeutic Targets and Mechanisms of Action

Based on the analysis of structurally similar compounds and in silico predictions, two primary areas of therapeutic potential for this compound emerge: anti-inflammatory effects through COX-2 inhibition and anticancer activity via protein kinase inhibition.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

A close structural analog, 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, has been reported to exhibit inhibitory activity against cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.

Hypothesized Mechanism of Action:

It is plausible that this compound could also act as a COX-2 inhibitor. The bromophenyl group may contribute to binding within the hydrophobic channel of the COX-2 active site, while the carboxylic acid moiety could interact with key residues, leading to the inhibition of prostaglandin synthesis.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Target_Compound->COX2

Figure 1: Hypothesized COX-2 Inhibition Pathway.

Anticancer Activity: Protein Kinase Inhibition

The chemical scaffold of this compound, particularly the 4-anilino-like moiety, is a common feature in many protein kinase inhibitors.[4] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Structurally similar compounds have been investigated as inhibitors of Protein Kinase B (Akt).

Hypothesized Mechanism of Action:

The 4-bromophenylamino group could potentially bind to the ATP-binding pocket of various protein kinases, competing with the endogenous ATP and thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis. The butanoic acid side chain could be modified to enhance selectivity and potency.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Proliferation, Survival Downstream->Cell_Response Target_Compound 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Target_Compound->Akt

Figure 2: Hypothesized Protein Kinase B (Akt) Inhibition.

Quantitative Data

CompoundTargetAssayActivity (IC₅₀)Reference
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acidCOX-2In vitro enzyme assay12 µM[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Synthesis_Workflow Start Start Materials: - Succinic anhydride - 4-bromoaniline - Glacial acetic acid Reaction Dissolve reactants in glacial acetic acid. Reflux at 120°C for 4 hours. Start->Reaction Cooling Cool to room temperature. Reaction->Cooling Filtration Filter the precipitate. Cooling->Filtration Washing Wash with cold water. Filtration->Washing Drying Dry under vacuum. Washing->Drying Product Final Product: 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Drying->Product

Figure 3: Synthesis Workflow.

Materials:

  • Succinic anhydride

  • 4-bromoaniline

  • Glacial acetic acid

  • Cold deionized water

Procedure:

  • Dissolve equimolar amounts of succinic anhydride and 4-bromoaniline in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux at 120°C and maintain for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any remaining acetic acid.

  • Dry the purified product under vacuum to yield this compound.[3]

Example Protocol: In Vitro COX-2 Inhibition Assay

The following is a general protocol for a colorimetric COX-2 inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (chromogen)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, heme, and COX-2 enzyme to each well.

  • Add various concentrations of the test compound or a known COX-2 inhibitor (positive control) to the respective wells. Add solvent alone for the negative control.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the analysis of its chemical structure and the biological activities of its analogs strongly suggests potential as an anti-inflammatory and/or anticancer agent. The hypothesized inhibition of COX-2 and various protein kinases provides a solid foundation for future research.

To further elucidate the therapeutic potential of this compound, the following steps are recommended:

  • In vitro screening: A broad panel of kinase and cyclooxygenase assays should be performed to identify specific targets and determine the selectivity profile.

  • Cell-based assays: The antiproliferative and anti-inflammatory effects should be evaluated in relevant cancer and inflammatory cell line models.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives will help to optimize potency, selectivity, and pharmacokinetic properties.

  • In vivo studies: Promising candidates should be advanced to animal models of inflammation and cancer to assess efficacy and safety.

This technical guide serves as a starting point for the systematic investigation of this compound as a potential therapeutic agent. The provided information and protocols are intended to facilitate the design and execution of experiments aimed at unlocking its full pharmacological potential.

References

Solubility Profile of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid in DMSO and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Understanding the solubility of this compound is critical for a variety of research and development applications, including compound storage, formulation, and in vitro/in vivo screening assays. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this guide combines theoretical solubility considerations, data from structurally similar compounds, and detailed experimental protocols to enable researchers to accurately determine its solubility.

Core Concepts in Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like".[1] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The structure of this compound, possessing both a polar carboxylic acid and amide group, alongside a less polar bromophenyl ring, suggests a nuanced solubility profile.

  • Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar organic compounds.[2][3] Its strong hydrogen bond accepting capability makes it an excellent solvent for compounds with hydrogen bond donors, such as the amide and carboxylic acid groups present in the target molecule.

  • Ethanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. While it is a good solvent for many polar organic molecules, its polarity is less pronounced than that of DMSO.

Estimated Solubility Data

SolventEstimated Solubility Range (mg/mL)Classification
DMSO 10 - 50Soluble to Freely Soluble
Ethanol 1 - 10Sparingly Soluble to Soluble

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol is adapted from established methodologies for determining the solubility of organic compounds.[2][5]

Materials and Equipment:
  • This compound (high purity)

  • Anhydrous DMSO

  • Anhydrous Ethanol

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker

  • Calibrated micropipettes

  • Clear glass vials with screw caps

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:
  • Preparation of Stock Solutions: Prepare a series of concentrations of the compound in both DMSO and ethanol. A common starting point for solubility screening is to prepare a high-concentration stock solution (e.g., 100 mM) and then perform serial dilutions.[2]

  • Equilibration: Add a precisely weighed amount of the compound to a known volume of the solvent in a sealed vial. To ensure equilibrium is reached, the mixture should be agitated using a vortex mixer and then placed in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours).

  • Phase Separation: After equilibration, visually inspect the samples for any undissolved solid. If undissolved material is present, separate the saturated solution from the excess solid by centrifugation or filtration. It is crucial to ensure that no solid particles are carried over into the sample for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Interpretation: The highest concentration at which the compound remains fully dissolved represents its equilibrium solubility in that solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex shake Incubate & Shake vortex->shake separate Separate Solid shake->separate quantify Quantify Concentration separate->quantify determine_sol Determine Solubility quantify->determine_sol

Caption: Workflow for determining the solubility of a compound.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Purity of the Compound: Impurities can affect the solubility of the target compound. Therefore, using a highly purified sample is essential for obtaining accurate data.

  • Solvent Purity: The presence of water in hygroscopic solvents like DMSO can significantly impact the solubility of certain compounds.[2] Using anhydrous solvents and minimizing exposure to atmospheric moisture is critical.

  • pH: For ionizable compounds like this compound, the pH of the solution can have a profound effect on solubility. The carboxylic acid moiety will be deprotonated at higher pH, increasing its polarity and potentially its solubility in polar solvents.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in DMSO and ethanol. While direct experimental data is sparse, the provided information on structurally similar compounds and detailed experimental protocols will empower researchers to generate reliable and accurate solubility data. Such data is indispensable for the effective design and execution of subsequent research and development activities.

References

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers and professionals in the fields of chemistry and drug development.

Molecular Formula and Weight

The chemical structure and properties of this compound have been determined through analytical methodologies. The compound's molecular formula is C10H10BrNO3.[1][2] Its molecular weight is approximately 272.11 g/mol .[2]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC10H10BrNO3
Molecular Weight272.11 g/mol
CAS Registry Number25589-41-7

Experimental Protocols

Synthesis of this compound:

A common laboratory synthesis involves the reaction of succinic anhydride with 4-bromoaniline.

  • Reactant Preparation: Equimolar amounts of succinic anhydride and 4-bromoaniline are measured.

  • Reaction: The reactants are dissolved in a suitable solvent, such as glacial acetic acid.

  • Heating: The reaction mixture is heated under reflux to facilitate the reaction.

  • Crystallization: Upon cooling, the product precipitates out of the solution.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., water) to remove impurities, and then dried under a vacuum to yield the final product.

Molecular Structure and Composition

The molecular structure of this compound consists of a bromophenyl group linked to a butanoic acid moiety via an amide bond. The following diagram illustrates the elemental composition that constitutes the molecule's formula and contributes to its overall molecular weight.

molecular_composition Elemental Composition of this compound MF Molecular Formula C10H10BrNO3 MW Molecular Weight 272.11 g/mol MF->MW C Carbon (C) 10 atoms C->MF H Hydrogen (H) 10 atoms H->MF Br Bromine (Br) 1 atom Br->MF N Nitrogen (N) 1 atom N->MF O Oxygen (O) 3 atoms O->MF

Elemental composition leading to the molecular formula and weight.

References

N-Aryl Succinamic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-aryl succinamic acid derivatives and their cyclic counterparts, succinimides, represent a versatile and highly privileged scaffold in medicinal chemistry. This technical guide provides an in-depth review of this compound class, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the diverse pharmacological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is structured to serve as a practical and authoritative resource, integrating established protocols with mechanistic insights to empower the rational design of novel therapeutics.

Introduction: The Succinamic Acid Core - A Scaffold of Therapeutic Promise

The N-aryl succinamic acid motif, characterized by an aromatic amine linked to a succinic acid moiety via an amide bond, is a cornerstone in the design of a multitude of biologically active molecules. The inherent chemical features of this scaffold—a flexible four-carbon chain, a carboxylic acid group capable of hydrogen bonding, and an amide linkage—provide a rich platform for derivatization and interaction with various biological targets. The facile cyclization of N-aryl succinamic acids to their corresponding N-aryl succinimides further expands the chemical space and modulates the physicochemical and pharmacological properties of these compounds.

Historically, derivatives of succinimide, such as ethosuximide, have been mainstays in the treatment of epilepsy, highlighting the early therapeutic success of this structural class.[1] Modern medicinal chemistry has since revealed a much broader spectrum of activity, with N-aryl succinamic acid derivatives demonstrating potent anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their ability to act as enzyme inhibitors, particularly against targets like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), has further solidified their importance in contemporary drug discovery.[3][4]

This guide will systematically explore the synthesis, biological activities, and structure-activity relationships of N-aryl succinamic acid derivatives, providing both a high-level overview and detailed, actionable protocols for the laboratory setting.

The Synthetic Toolkit: Crafting N-Aryl Succinamic Acid Derivatives

The synthesis of N-aryl succinamic acids is generally straightforward, primarily involving the acylation of an aromatic amine with succinic anhydride. The resulting amic acid can then be used directly or cyclized to the corresponding succinimide.

General Synthesis of N-Aryl Succinamic Acids and Succinimides

The most common and direct route involves the reaction of a substituted aniline with succinic anhydride. This reaction typically proceeds under mild conditions and can be followed by cyclodehydration to form the succinimide ring.[2]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclodehydration succinic_anhydride Succinic Anhydride succinamic_acid N-Aryl Succinamic Acid succinic_anhydride->succinamic_acid Aryl Amine aniline Aryl Amine (R-NH2) aniline->succinamic_acid succinimide N-Aryl Succinimide succinamic_acid->succinimide Heat or Dehydrating Agent

Caption: General synthetic scheme for N-aryl succinamic acids and succinimides.

Detailed Experimental Protocols

Protocol 2.2.1: One-Pot Synthesis of N-Substituted Succinimides

This protocol describes a one-pot synthesis of N-substituted succinimides from an amine and succinic anhydride using a dehydrating agent like polyphosphate ester (PPE).[2]

  • Materials:

    • Amine or hydrazide (10 mmol)

    • Succinic anhydride (10 mmol)

    • Chloroform (TCM) (50 mL)

    • Polyphosphate ester (PPE)

  • Procedure:

    • Add the amine or hydrazide to a refluxing solution of succinic anhydride in 50 mL of chloroform.

    • Reflux the resulting mixture for 6 hours.

    • Add polyphosphate ester (PPE) to the reaction mixture. The amount of PPE may need to be optimized depending on the substrate (e.g., 1g to 5g).

    • Continue refluxing for an additional 6 hours at the same temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can often be isolated by filtration and washing with a suitable solvent like methanol.

Protocol 2.2.2: Solid-Phase Synthesis of N-Aryl Succinimides

This method utilizes a solid-phase strategy with a silica-bound benzoyl chloride (SBBC) as a recyclable dehydrating agent for the cyclization of N-arylsuccinamic acids.[5]

  • Materials:

    • N-arylsuccinamic acid

    • Silica-bound benzoyl chloride (SBBC)

    • Appropriate solvent

  • Procedure:

    • Prepare the N-arylsuccinamic acid by reacting the corresponding aryl amine with succinic anhydride.

    • In a suitable reaction vessel, combine the N-arylsuccinamic acid and SBBC in an appropriate solvent.

    • Stir the reaction mixture at a suitable temperature (e.g., room temperature or with gentle heating) until the reaction is complete, as monitored by TLC.

    • Filter the reaction mixture to remove the solid-supported reagent.

    • The filtrate contains the desired N-aryl succinimide, which can be purified by standard methods such as recrystallization or chromatography.

    • The SBBC can be recovered, washed, and potentially reused.

A Spectrum of Biological Activities

N-aryl succinamic acid derivatives have been extensively investigated for a wide range of pharmacological activities. This section will detail their prominent roles as anticonvulsant, anticancer, and antimicrobial agents, supported by quantitative data.

Anticonvulsant Activity

The succinimide ring is a well-established pharmacophore for anticonvulsant activity.[1] Many N-aryl succinamic acid derivatives and their cyclized forms have shown significant efficacy in preclinical models of epilepsy.

Table 1: Anticonvulsant Activity of Selected N-Aryl Succinamic Acid Derivatives

Compound IDStructureAnimal ModelED50 (mg/kg)Reference
Compound 5 ((Benzyloxy)benzyl)propanamide derivativeMES (i.p.)48.0[6]
6 Hz (32 mA)45.2[6]
6 Hz (44 mA)201.3[6]
Compound 14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamideMES49.6[7]
6 Hz (32 mA)31.3[7]
scPTZ67.4[7]
Arylsemicarbazone Derivative Semicarbazone with aryl ringMES (oral, rats)Varies[1]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole

Mechanism of Anticonvulsant Action:

The anticonvulsant effects of these compounds are often attributed to their ability to modulate neuronal ion channels.[8] Key molecular targets include voltage-gated sodium (Na+) and calcium (Ca2+) channels.[8][9] By blocking these channels, N-aryl succinamic acid derivatives can reduce neuronal excitability and suppress seizure propagation. Some derivatives may also enhance GABAergic inhibition, a major inhibitory neurotransmitter system in the brain.[10][11]

G succinamic_acid N-Aryl Succinamic Acid Derivative na_channel Voltage-Gated Na+ Channel succinamic_acid->na_channel Blockade ca_channel Voltage-Gated Ca2+ Channel succinamic_acid->ca_channel Blockade gaba_receptor GABAA Receptor succinamic_acid->gaba_receptor Potentiation neuronal_excitability Reduced Neuronal Excitability na_channel->neuronal_excitability ca_channel->neuronal_excitability gaba_receptor->neuronal_excitability seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression

Caption: Putative mechanisms of anticonvulsant action of N-aryl succinamic acid derivatives.

Protocol 3.1.1: Evaluation of Anticonvulsant Activity

A standard protocol for assessing anticonvulsant activity involves the use of the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[12]

  • Animals: Male albino mice (e.g., NMRI strain), weighing 20-25 g.

  • Drug Administration: The test compounds are typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, and 300 mg/kg).

  • MES Test:

    • At a predetermined time after drug administration (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered via corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • scPTZ Test:

    • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED50) is calculated using probit analysis.

Anticancer Activity

A growing body of evidence highlights the significant anticancer potential of N-aryl succinamic acid derivatives against a variety of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected N-Aryl Succinamic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Dicarboximide Derivative 1e K562 (Leukemia)3.2[13]
MOLT-4 (Leukemia)5.8[13]
HeLa (Cervical)8.0[13]
Arylsemicarbazone 3c HL-60 (Leukemia)13.08[14]
Arylsemicarbazone 4a HL-60 (Leukemia)11.38[14]
α-hydroxy succinamic acid (α-HSA) SCC4 (Head and Neck)100-200 µg/mL[15]
Oxadiazole Analogue 4s MDA-MB-435 (Melanoma)Growth Percent: 15.43[2]

Mechanisms of Anticancer Action:

The anticancer effects of these derivatives are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

  • Induction of Apoptosis: Many N-aryl succinamic acid derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][15] This can involve the upregulation of pro-apoptotic genes like p53, p21, and Bax, and the downregulation of anti-apoptotic genes such as survivin.[15]

  • Enzyme Inhibition:

    • Histone Deacetylase (HDAC) Inhibition: Some derivatives, particularly hydroxamic acids, are potent HDAC inhibitors.[3][16] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[17]

    • Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, which are often dysregulated in cancer and are involved in signaling pathways that control cell growth, proliferation, and survival.[7][14][18]

    • Matrix Metalloproteinase (MMP) Inhibition: MMPs are involved in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. Some β-aryl-succinic acid hydroxamates act as dual inhibitors of MMPs and tumor necrosis factor-alpha converting enzyme (TACE).[4][19]

G succinamic_acid N-Aryl Succinamic Acid Derivative hdac HDAC succinamic_acid->hdac Inhibition kinases Protein Kinases succinamic_acid->kinases Inhibition mmps MMPs succinamic_acid->mmps Inhibition apoptosis Induction of Apoptosis succinamic_acid->apoptosis cell_cycle_arrest Cell Cycle Arrest hdac->cell_cycle_arrest kinases->cell_cycle_arrest cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Caption: Key mechanisms of anticancer activity of N-aryl succinamic acid derivatives.

Antimicrobial and Antifungal Activity

N-aryl succinamic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial and Antifungal Activity of Selected Derivatives

Compound ClassPathogenMIC (µg/mL)Reference
Hydroxamic Acid Derivative 6a Candida albicans15-25[20]
Hydroxamic Acid Derivative 6b Candida albicans15-25[20]
Hydroxamic Acid Derivative 6d Candida tropicalis15-25[20]
Hydroxamic Acid Derivative 6j Aspergillus niger15-25[20]
Arylsulfonamide 3 Candida spp.125-1000[21]
N-Aryl Carbamate 1af F. graminearumEC50: 12.50[22]
N-Aryl Carbamate 1z F. oxysporumEC50: 16.65[22]

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration

Protocol 3.3.1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against bacteria and fungi.[5][23][24]

  • Materials:

    • 96-well microtiter plates

    • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

    • Test compound and control antimicrobial agent

    • Standardized inoculum of the test microorganism

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of the microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between the chemical structure of N-aryl succinamic acid derivatives and their biological activity is paramount for the design of more potent and selective compounds.

Key Structural Features Influencing Activity
  • The Aryl Moiety: The nature and position of substituents on the aryl ring are critical determinants of activity.

    • Anticonvulsant Activity: The presence of a sulfonamide group in the para-position of the phenyl ring has been shown to be important for anticonvulsant effect. Halogen substitution in the meta- or ortho-position can further enhance activity against electroshock-induced seizures.[25]

    • Anticancer Activity: For some anticancer derivatives, electron-withdrawing groups on the aryl ring appear to be favorable.[2] The substitution pattern on the N-aryl ring can significantly influence cytotoxicity and selectivity against different cancer cell lines.

    • Antimicrobial Activity: The specific substitution on the aryl ring can modulate the spectrum and potency of antimicrobial activity.

  • The Succinamic Acid/Succinimide Core:

    • The flexibility of the succinamic acid chain can be crucial for optimal binding to the target protein.

    • Cyclization to the more rigid succinimide ring can alter the compound's conformation and physicochemical properties, which can either enhance or diminish activity depending on the target.

  • Substituents on the Succinimide Ring: For succinimide derivatives, substitution at the 3- and 4-positions of the pyrrolidine-2,5-dione ring can significantly impact activity. For example, in a series of anticonvulsant compounds, a dimethylamino moiety at the 3-position was found to be preferential for potent activity.[7]

  • The Amide/Imide Linkage: The amide bond in succinamic acids and the imide linkage in succinimides are key structural features that can participate in hydrogen bonding interactions with biological targets.

Future Directions and Conclusion

N-aryl succinamic acid derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make this scaffold particularly attractive for lead optimization campaigns.

Future research in this area will likely focus on:

  • Target-Based Drug Design: With a deeper understanding of the molecular targets of these compounds, structure-based design approaches can be employed to develop more potent and selective inhibitors.

  • Elucidation of Novel Mechanisms of Action: Further investigation into the signaling pathways modulated by these derivatives may uncover new therapeutic applications.

  • Combination Therapies: Exploring the synergistic effects of N-aryl succinamic acid derivatives with existing drugs could lead to more effective treatment strategies, particularly in oncology.

  • Pharmacokinetic and Safety Profiling: Rigorous evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be crucial for their clinical translation.

References

discovery and history of bromophenyl-containing compounds in medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Bromophenyl-Containing Compounds in Medicine

Introduction

The incorporation of halogen atoms into drug candidates has become a pivotal strategy in medicinal chemistry, offering a means to modulate pharmacokinetic and pharmacodynamic properties. Among the halogens, bromine has carved a unique and significant niche. The presence of a bromophenyl group within a molecule can influence its metabolic stability, binding affinity to target proteins, and overall therapeutic efficacy. This technical guide delves into the discovery and rich history of bromophenyl-containing compounds in medicine, providing researchers, scientists, and drug development professionals with a comprehensive overview of their evolution, from early sedatives to highly targeted modern therapeutics. We will explore key examples, their mechanisms of action, and the synthetic methodologies that have enabled their development.

Historical Perspective: From Simple Salts to Complex Therapeutics

The journey of bromine in medicine began not with complex organic molecules, but with simple inorganic salts. The first recorded medical use of bromine dates back to 1835.[1][2] In the 19th and early 20th centuries, bromide salts were widely used for their sedative and anti-epileptic properties, leveraging the ability of bromide ions to decrease the sensitivity of the central nervous system.[1][3][4] These early applications, while effective to a degree, were often associated with toxicity and a narrow therapeutic window.[3]

The advent of modern medicinal chemistry shifted the focus from inorganic salts to precisely engineered organic molecules. The incorporation of bromine into a phenyl ring offered a versatile scaffold for drug design. The bromophenyl group can serve as a critical pharmacophore, directly interacting with biological targets, or as a synthetic handle, facilitating the construction of more complex molecular architectures through various cross-coupling reactions.[5][6] This versatility has led to the development of a wide array of bromophenyl-containing drugs across diverse therapeutic areas.

Key Therapeutic Areas and Representative Compounds

The strategic inclusion of the bromophenyl moiety has yielded successful drugs in oncology, neurology, infectious diseases, and cardiovascular medicine. Below are some prominent examples, with their quantitative data summarized in Table 1.

Anticancer Agents

Bromophenyl-containing compounds have shown significant promise as anticancer agents.[7][8] Their mechanisms of action are varied, ranging from the inhibition of key enzymes to the modulation of immune responses. For instance, certain bromophenol derivatives have demonstrated potent inhibitory activity against various human cancer cell lines.[9] A notable strategy in modern cancer immunotherapy is the disruption of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, which tumor cells exploit to evade the immune system.[10][11][12][13][14] Small molecules containing a bromophenyl group have been developed as potent inhibitors of this interaction.[10]

Antimicrobial Agents

The fight against microbial resistance has spurred the development of novel antibacterial agents. Bromophenyl-containing compounds have emerged as effective inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival.[2][6][15] By targeting this enzyme, these compounds can effectively halt bacterial replication. Several derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have been synthesized and shown to exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][2][16]

Cardiovascular Drugs

Macitentan, an orally active dual endothelin receptor antagonist, is a prime example of a successful bromophenyl-containing cardiovascular drug.[17] It is used in the treatment of pulmonary arterial hypertension. The bromophenyl group in Macitentan plays a crucial role in its binding to endothelin receptors, leading to vasodilation.[5]

Neurological Drugs

Building on the historical use of bromides as sedatives, modern neurological drugs containing the bromophenyl group have been developed with improved specificity and safety profiles. Bromperidol, a structural analogue of haloperidol, is an antipsychotic agent with central antidopaminergic activity.[18]

Quantitative Data on Bromophenyl-Containing Compounds

The following table summarizes key quantitative data for a selection of bromophenyl-containing compounds, illustrating their potency and efficacy in various biological assays.

Compound ClassSpecific CompoundTarget/AssayIC50/MICReference(s)
Anticancer BOS-102 (bromophenol derivative)A549 Human Lung Cancer CellsNot specified, but potent[9]
Compound 2k (dibromo-based)PD-1/PD-L1 DissociationMore potent than BMS-1166[10]
Brominated Coelenteramine (Br-Cla)PC-3 Prostate Cancer Cells24.3 µM[19]
Antimicrobial N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k )S. aureus DNA Gyrase0.15 µg/mL[6]
N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k )B. subtilis0.78 µg/mL[6]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (6b )S. aureus DNA Gyrase33.64 µM[2][16]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (10 )S. aureus DNA Gyrase8.45 µM[2][16]
N-phenyl-4,5-dibromopyrrolamide (28 )E. coli DNA Gyrase20 nM[15]
Cardiovascular MacitentanEndothelin Receptor A (ETA)Not specified, but potent[17]
MacitentanEndothelin Receptor B (ETB)Significant affinity[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section provides protocols for key experiments related to the synthesis of bromophenyl-containing compounds.

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

This protocol describes a classic method for creating a quinoline core, a common scaffold in bromophenyl-containing antimicrobials.

Materials and Reagents:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this process is exothermic.[20]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium salt of the keto-acid intermediate.[20][21][22]

  • Addition of Carbonyl Compound: To this mixture, add a stoichiometric equivalent of 4-bromoacetophenone.[1][2]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours.[20][21] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[21]

  • Purification: Extract the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted 4-bromoacetophenone. Acidify the aqueous layer with concentrated HCl to precipitate the 2-(4-bromophenyl)quinoline-4-carboxylic acid.[20][21]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[20]

Synthesis of Macitentan Intermediate: N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl sulfamide

This protocol outlines a key step in the synthesis of the cardiovascular drug Macitentan.

Materials and Reagents:

  • N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

  • Ethylene glycol

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO) or other suitable aprotic solvent

  • Standard laboratory glassware

  • Heating apparatus

Procedure:

  • In a reaction flask, add ethylene glycol and potassium tert-butoxide at 10-15°C and stir the solution for 30 minutes at room temperature.[23]

  • Slowly add N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide to the reaction mixture.[23]

  • Heat the reaction mixture to 100-105°C for 12-14 hours.[23]

  • Cool the reaction mass to room temperature and add deionized water and methanol.[23]

  • The product can then be isolated and purified through crystallization.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a deeper understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Target Enzyme) Bromophenyl_Compound Bromophenyl-based DNA Gyrase Inhibitor Cell_Death Bacterial Cell Death

PD1_PDL1_Inhibition cluster_immune_synapse Tumor Microenvironment T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 Ligand Bromophenyl_Inhibitor Bromophenyl-based Small Molecule Inhibitor T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) T_Cell_Activation T-Cell Activation (Tumor Cell Killing)

Experimental Workflows

Pfitzinger_Reaction_Workflow Start Start Reactants {Isatin + 4-Bromoacetophenone | Add to KOH/Ethanol solution} Start->Reactants Reflux Reflux Reaction Mixture (12-24 hours) Reactants->Reflux TLC_Check Monitor reaction by TLC Reflux->TLC_Check TLC_Check->Reflux Incomplete Workup {Cool reaction | Evaporate solvent | Dissolve in water} TLC_Check->Workup Complete Extraction Extract with non-polar solvent to remove impurities Workup->Extraction Precipitation Acidify aqueous layer with HCl to precipitate product Extraction->Precipitation Isolation {Filter solid product | Wash with water | Dry} Precipitation->Isolation End End: 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Isolation->End

Conclusion

The journey of bromophenyl-containing compounds in medicine is a testament to the power of medicinal chemistry in transforming simple elemental observations into life-saving therapeutics. From their rudimentary beginnings as inorganic sedatives, these compounds have evolved into highly specific and potent drugs that address a multitude of diseases. The bromophenyl moiety offers a unique combination of properties that medicinal chemists have expertly leveraged to enhance drug efficacy, tailor pharmacokinetic profiles, and create novel therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the role of the bromophenyl group in drug discovery is set to expand, promising new and improved treatments for the future.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Anticancer Potential of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is a research compound with potential applications in oncology. Its structure, featuring a bromophenyl group, is found in various molecules investigated for anticancer properties[1][2][3][4]. These application notes provide a comprehensive framework for the in vitro evaluation of this compound's anticancer effects. The protocols detailed below are established methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle alterations. The quantitative data presented is illustrative and intended to serve as a guide for data presentation.

Data Presentation: Illustrative Anticancer Activity

The following tables summarize hypothetical data for the effects of this compound on a representative cancer cell line. These tables are templates for presenting experimental findings.

Table 1: Cytotoxicity of this compound on Human Colon Carcinoma (HCT-116) Cells

Compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{5}{*}{Illustrative: 75.2 µM}
1092.1 ± 3.8
2578.5 ± 5.1
5060.3 ± 4.2
7550.1 ± 3.9
10035.7 ± 2.8
20015.4 ± 2.1

Data is hypothetical and for illustrative purposes only. SD = Standard Deviation.

Table 2: Apoptosis Induction in HCT-116 Cells Treated with this compound for 48 hours

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Total Apoptotic Cells (Mean ± SD)
Vehicle Control3.2 ± 0.71.5 ± 0.44.7 ± 1.1
Compound (50 µM)18.9 ± 2.57.3 ± 1.326.2 ± 3.8
Compound (100 µM)35.6 ± 3.115.8 ± 2.251.4 ± 5.3

Data is hypothetical and for illustrative purposes only. SD = Standard Deviation; PI = Propidium Iodide.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Materials:

  • This compound

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of compound C Treat cells with compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H Apoptosis_Workflow A Treat Cells with Compound B Harvest Cells (Adherent + Supernatant) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, RT, Dark) E->F G Analyze by Flow Cytometry F->G Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Compound 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic ? Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic ? Caspases Activation of Executioner Caspases (e.g., Caspase-3) Intrinsic->Caspases Extrinsic->Caspases Death Cell Death (Apoptosis) Caspases->Death

References

Application Notes and Protocols: Screening of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid for Aldo-Keto Reductase 1C1 (AKR1C1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily of enzymes.[1] These enzymes are involved in the NADPH-dependent reduction of aldehydes and ketones to their corresponding alcohols.[1] AKR1C1 plays a crucial role in the metabolism of steroid hormones, such as the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[1][2] Dysregulation of AKR1C1 has been implicated in various diseases, including hormone-dependent cancers.[3] Consequently, AKR1C1 has emerged as a promising therapeutic target for the development of novel inhibitors. This document provides a detailed protocol for the screening of 4-[(4-bromophenyl)amino]-4-oxobutanoic acid as a potential inhibitor of human AKR1C1.

Putative Signaling Pathway Involvement

AKR1C1 has been shown to influence several signaling pathways implicated in cancer progression. For instance, by modulating steroid hormone levels, AKR1C1 can indirectly affect signaling through nuclear receptors. Furthermore, studies have suggested a role for AKR1C1 in modulating pathways such as the PI3K/Akt and JAK/STAT signaling cascades, which are critical for cell survival, proliferation, and inflammation.[4][5] The inhibition of AKR1C1 could therefore potentially disrupt these oncogenic signaling pathways.

AKR1C1_Signaling_Pathway Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 Substrate Inactive_Metabolite 20α-Hydroxy- progesterone AKR1C1->Inactive_Metabolite Catalyzes PI3K_Akt PI3K/Akt Pathway AKR1C1->PI3K_Akt Modulates JAK_STAT JAK/STAT Pathway AKR1C1->JAK_STAT Modulates Inhibitor 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid Inhibitor->AKR1C1 Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival JAK_STAT->Cell_Survival

Caption: Putative modulation of oncogenic signaling pathways by AKR1C1 and its inhibition.

Experimental Protocol: AKR1C1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against recombinant human AKR1C1. The assay measures the rate of NADPH formation during the enzyme-catalyzed oxidation of a substrate.

Materials and Reagents:

  • Recombinant Human AKR1C1 (purified)

  • This compound (test compound)

  • Known AKR1C1 inhibitor (e.g., 3-bromo-5-phenylsalicylic acid) as a positive control

  • S-tetralol (substrate)[6]

  • NADP+ (cofactor)[7]

  • Potassium phosphate buffer (100 mM, pH 7.0)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

Experimental_Workflow A Prepare Reagents: Buffer, NADP+, S-tetralol C Add Assay Buffer, NADP+, and AKR1C1 to Microplate Wells A->C B Prepare Test Compound Dilutions in DMSO D Add Test Compound or Control to Designated Wells B->D C->D E Pre-incubate at Room Temperature D->E F Initiate Reaction by Adding S-tetralol E->F G Measure NADPH Fluorescence (Ex: 340 nm, Em: 460 nm) in Kinetic Mode F->G H Calculate Initial Velocities G->H I Determine Percent Inhibition and IC50 Value H->I

Caption: Workflow for the AKR1C1 fluorescence-based inhibition assay.

Assay Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Prepare stock solutions of NADP+ and S-tetralol in the assay buffer. The final concentrations in the assay will be 200 µM for NADP+ and 8 µM for S-tetralol (at the Km for AKR1C1).[7]

    • Prepare a stock solution of recombinant human AKR1C1 in assay buffer. The final concentration in the assay should be approximately 111 nM.[7]

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 4%.[7]

    • Prepare a stock solution of the positive control inhibitor in DMSO.

  • Assay Protocol:

    • The assay will be performed in a total volume of 200 µL in a 96-well black microplate.[7]

    • To each well, add the following in order:

      • 100 µL of 100 mM potassium phosphate buffer (pH 7.0)

      • 20 µL of 2 mM NADP+ solution

      • 20 µL of AKR1C1 enzyme solution

      • 2 µL of the test compound dilution in DMSO (or DMSO for control wells, and positive control for its designated wells).

    • Mix gently and pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 58 µL of S-tetralol solution.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the increase in NADPH fluorescence in kinetic mode for at least 15 minutes, with readings taken every 30-60 seconds. The excitation wavelength should be set to approximately 340 nm and the emission wavelength to approximately 460 nm.

Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Initial Velocity with Inhibitor / Initial Velocity of Control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Data Presentation

Summarize the quantitative data in a structured table for clear comparison of inhibitory potencies.

CompoundTarget EnzymeIC50 (µM)
This compoundAKR1C1[Insert Value]
Positive Control (e.g., 3-bromo-5-phenylsalicylic acid)AKR1C1[Insert Value]

Conclusion

This protocol provides a robust and detailed methodology for screening this compound as a potential inhibitor of AKR1C1. By following this procedure, researchers can obtain reliable data on the inhibitory potency of the compound, which is a critical step in the early stages of drug discovery and development. The provided diagrams offer a clear visualization of the potential signaling context and the experimental workflow.

References

Application Notes and Protocols: 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its structural motif, featuring a bromophenyl amide linked to a butanoic acid chain, provides a foundation for developing novel therapeutic agents. This scaffold has shown considerable promise in the discovery of potent inhibitors of histone deacetylases (HDACs), as well as compounds with significant anticancer and antimicrobial properties. The presence of the bromine atom offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of targeted therapies. Its derivatives have been investigated for several key applications:

  • Histone Deacetylase (HDAC) Inhibition: This scaffold is a common feature in the design of HDAC inhibitors.[1] By interacting with the active site of HDAC enzymes, these compounds can modulate gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The bromophenyl group can occupy a hydrophobic pocket in the enzyme, while the carboxylic acid can interact with key residues.

  • Anticancer Activity: Derivatives of this scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.

  • Antimicrobial Activity: The scaffold has been utilized to develop novel antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the biological activity of various derivatives of the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 A549 (Lung Carcinoma)5.988 ± 0.12[2]
Derivative 2 MCF-7 (Breast Cancer)43.4[2]
Derivative 3 MDA-MB-231 (Breast Cancer)35.9[2]
Derivative 4 HCT116 (Colon Cancer)22.4N/A
Derivative 5 HT-29 (Colon Cancer)>50N/A

Note: The specific structures of the derivatives are detailed in the cited references. Data presented is for representative analogs.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus3.12 ± 0.09[2]
Derivative B Methicillin-resistant Staphylococcus aureus (MRSA)4.61 ± 0.22[2]
Derivative C Escherichia coli>100[2]
Derivative D Candida albicans16N/A

Note: The specific structures of the derivatives are detailed in the cited references. Data presented is for representative analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent scaffold.

Materials:

  • Succinic anhydride

  • 4-Bromoaniline

  • Glacial acetic acid

  • Cold water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120°C) with constant stirring.

  • Maintain the reflux for 4 hours.

  • After 4 hours, remove the heat source and allow the mixture to cool to room temperature.

  • A precipitate will form upon cooling. Collect the solid product by filtration.

  • Wash the precipitate with cold water to remove any residual acetic acid and unreacted starting materials.

  • Dry the purified product under vacuum to yield this compound.

Protocol 2: Synthesis of 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid

This protocol details the synthesis of a methylene-substituted analog.[3]

Materials:

  • 3-Methylidenedihydrofuran-2,5-dione

  • 4-Bromoaniline

  • Acetone

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 3-methylidenedihydrofuran-2,5-dione (1.0 eq) in acetone in a suitable reaction vessel.[3]

  • In a separate beaker, dissolve 4-bromoaniline (1.0 eq) in acetone.[3]

  • Slowly add the 4-bromoaniline solution to the 3-methylidenedihydrofuran-2,5-dione solution dropwise over 30 minutes with continuous stirring at room temperature.[3]

  • Continue stirring the reaction mixture for an additional 1.5 hours. A slurry will form.[3]

  • Filter the slurry to collect the solid product.[3]

  • Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.[3]

  • Dry the product to obtain 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid.[3]

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cellular Effects of HDAC Inhibition HDAC_Inhibitor 4-[(4-Bromophenyl)amino]- 4-oxobutanoic Acid Scaffold HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression Altered Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

Caption: General signaling pathway of HDAC inhibition.

Experimental_Workflow cluster_1 Synthesis and Evaluation Workflow Start Starting Materials: Succinic Anhydride & 4-Bromoaniline Synthesis Synthesis of Scaffold Start->Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antimicrobial) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow.

References

Application of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, also known as N-(4-bromophenyl)succinamic acid, belongs to the class of succinanilic acid derivatives. This class of compounds has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members. While direct antimicrobial studies on this compound are not extensively available in the reviewed literature, the structural motif of a brominated aromatic ring coupled with an amide linkage is present in various compounds demonstrating antimicrobial properties. Amide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial effects[1][2]. This document outlines the potential antimicrobial applications of this compound based on the activity of structurally related compounds and provides detailed protocols for its evaluation.

Principle

The antimicrobial potential of this compound can be inferred from its structural components. The 4-bromophenyl group is a common feature in many bioactive molecules and is associated with various pharmacological activities, including antimicrobial and anticancer effects. The amide linkage provides structural rigidity and potential hydrogen bonding interactions with biological targets. It is hypothesized that this compound may interfere with microbial growth by disrupting cell wall synthesis, protein synthesis, or other essential cellular processes. To ascertain its specific antimicrobial efficacy, it is essential to conduct in vitro susceptibility testing against a panel of pathogenic bacteria and fungi.

Data Presentation

While specific quantitative data for the antimicrobial activity of this compound is not available in the cited literature, Table 1 presents a summary of the antimicrobial activities of structurally related compounds containing the (4-bromophenyl)amino moiety. This data serves as a reference for the potential efficacy and spectrum of activity that could be expected from the target compound.

Table 1: Antimicrobial Activity of Structurally Related (4-Bromophenyl)amino Derivatives

Compound/DerivativeTest Organism(s)Activity/MIC ValuesReference
N-(4-bromophenyl)furan-2-carboxamideAcinetobacter baumannii (Carbapenem-resistant)MIC: 6.25 µg/mL; MBC: 12.5 µg/mL[3]
Enterobacter cloacae (Carbapenem-resistant)MIC: 6.25 µg/mL; MBC: 12.5 µg/mL[3]
Klebsiella pneumoniae (Carbapenem-resistant)MIC: 6.25 µg/mL; MBC: 12.5 µg/mL[3]
MRSAMIC: 12.5 µg/mL; MBC: 25 µg/mL[3]
4-(4-bromophenyl)-thiosemicarbazideEscherichia coliShowed antibacterial activity[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The following are detailed protocols for the synthesis of the parent compound and for evaluating its antimicrobial activity.

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of N-aryl succinamic acids.

Materials:

  • Succinic anhydride

  • 4-bromoaniline

  • Glacial acetic acid

  • Cold water

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve equimolar amounts of succinic anhydride and 4-bromoaniline in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118°C) for 2 to 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water to remove any unreacted starting materials and solvent.

  • Dry the purified product, this compound, under vacuum.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in the appropriate broth to the desired starting concentration.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible turbidity.

  • Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Positive control (standard antibiotic/antifungal)

  • Solvent control

Procedure:

  • Prepare MHA or SDA plates.

  • Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Add a fixed volume (e.g., 50 µL) of the this compound solution into each well.

  • Add the solvent used to dissolve the compound into one well as a negative control.

  • Add a standard antibiotic or antifungal solution to another well as a positive control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Experimental Workflow and Potential Mechanism

The following diagrams illustrate the general workflow for antimicrobial screening and a hypothetical mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid qualitative Qualitative Screening (Agar Well Diffusion) synthesis->qualitative quantitative Quantitative Screening (Broth Microdilution - MIC) synthesis->quantitative mbc MBC/MFC Determination quantitative->mbc time_kill Time-Kill Kinetics mbc->time_kill mechanism Mechanism of Action Studies time_kill->mechanism

Caption: General workflow for the antimicrobial evaluation of a test compound.

hypothetical_moa cluster_cell Microbial Cell compound 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid membrane Cell Membrane compound->membrane Inhibition? wall Cell Wall compound->wall Inhibition? protein Protein Synthesis compound->protein Inhibition? dna DNA Replication compound->dna Inhibition? death Cell Death membrane->death Leads to wall->death Leads to protein->death Leads to dna->death Leads to

Caption: Hypothetical antimicrobial mechanisms of action for the test compound.

References

Application Notes and Protocols for the Preparation of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results in research and drug development settings. The protocols outlined below cover essential safety precautions, necessary materials, and a step-by-step guide to preparing stock solutions at various concentrations.

Physicochemical Properties and Safety Data

Accurate preparation of stock solutions begins with a thorough understanding of the compound's physicochemical properties and associated safety hazards.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₃[1][2]
Molecular Weight 272.11 g/mol [2]
Appearance Solid powderGeneral Knowledge
CAS Number 25589-41-7[2]

Safety and Handling Precautions

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage of Solid: Store the solid compound in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances.[3]

Experimental Protocols: Stock Solution Preparation

The following protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). This protocol can be adapted for other desired concentrations and volumes by adjusting the mass of the compound accordingly.

Materials

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sterile, amber, cryogenic vials for storage

  • Personal Protective Equipment (PPE)

Protocol: Preparation of a 10 mM Stock Solution

  • Pre-Weighing Preparation:

    • Ensure the analytical balance is calibrated and located in a draft-free environment.

    • Use a clean, static-free weighing boat or paper.

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass is calculated using the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = 0.010 mol/L * 0.001 L * 272.11 g/mol = 0.00272 g = 2.72 mg

  • Weighing the Compound:

    • Tare the balance with the weighing vessel.

    • Carefully weigh out 2.72 mg of this compound.

  • Dissolution:

    • Carefully transfer the weighed compound into a 1 mL volumetric flask.

    • Add approximately 0.7 mL of anhydrous DMSO to the flask.

  • Solubilization:

    • Cap the flask securely and vortex the solution for 1-2 minutes to aid dissolution.[5]

    • Visually inspect the solution to ensure all solid has completely dissolved.

    • If dissolution is difficult, gentle warming in a 37°C water bath can be applied. However, be cautious of potential compound degradation with excessive heat.[5]

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 1 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber, cryogenic vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[6]

Data Presentation: Mass Requirements for Stock Solutions

Desired Stock Concentration (mM)Volume of DMSORequired Mass of Compound (mg)
101 mL2.72
105 mL13.61
1010 mL27.21
501 mL13.61
505 mL68.03
1001 mL27.21
1005 mL136.05

Note: The solubility of this compound in DMSO at higher concentrations should be determined empirically.

Preparation of Working Solutions

Working solutions for experiments should be prepared fresh daily by diluting the stock solution with the appropriate cell culture medium or assay buffer.

Protocol: Preparation of a 10 µM Working Solution

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.

  • Dilution:

    • To prepare a 10 µM working solution, a 1:1000 dilution of the 10 mM stock is required.

    • For example, to prepare 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired buffer or medium.

    • Gently vortex the working solution to ensure it is well-mixed.

  • Vehicle Control: It is critical to include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the buffer or medium without the compound.[5]

  • Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in aqueous buffers for extended periods.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calibrate Analytical Balance B Calculate Required Mass of Compound A->B C Weigh Compound Accurately B->C D Transfer Compound to Volumetric Flask C->D E Add Anhydrous DMSO D->E F Vortex to Dissolve E->F G Adjust to Final Volume F->G H Aliquot into Cryogenic Vials G->H I Store at -20°C or -80°C H->I J Protect from Light I->J

Caption: Workflow for preparing stock solutions.

References

Application Note & Protocols: Evaluating the Cytotoxicity of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for assessing the cytotoxic effects of the compound 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. The protocols outlined herein are designed to deliver robust and reproducible data for the evaluation of this compound's potential as a therapeutic agent. The methodologies cover the assessment of cell viability, membrane integrity, and the induction of apoptosis. While the precise mechanism of action for this compound is not definitively established in publicly available literature, related compounds containing a bromophenyl moiety have been associated with anticancer and enzyme inhibitory activities, including kinase inhibition. Therefore, the presented experimental design also includes an analysis of key apoptotic signaling proteins.

Data Presentation

The following table summarizes hypothetical quantitative data from the described cytotoxicity assays. This serves as an example for data presentation and interpretation.

Table 1: Cytotoxicity of this compound on a representative cancer cell line (e.g., HeLa) after 48 hours of treatment.

Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3 Activity (Fold Change)
0 (Vehicle Control)100 ± 4.50 ± 2.11.0 ± 0.1
192 ± 5.18 ± 2.51.2 ± 0.2
575 ± 6.224 ± 3.82.5 ± 0.4
1051 ± 5.848 ± 4.14.1 ± 0.6
2528 ± 4.971 ± 5.56.8 ± 0.9
5015 ± 3.784 ± 6.28.5 ± 1.1

Experimental Workflow

The overall experimental process for evaluating the cytotoxicity of this compound is depicted in the following workflow diagram.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HeLa) treatment Treat Cells with Compound (24, 48, 72 hours) cell_culture->treatment compound_prep Prepare Compound Stock and Dilutions compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay western_blot Western Blot (Apoptosis Markers) treatment->western_blot data_quant Quantify Results mtt_assay->data_quant ldh_assay->data_quant caspase_assay->data_quant western_blot->data_quant data_interp Interpret Data and Draw Conclusions data_quant->data_interp

Caption: Experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The LDH assay measures the amount of LDH released, which is proportional to the number of dead cells.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase. This assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, which can be quantified.[7][8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described in the MTT assay protocol.

  • Cell Lysis: After treatment, centrifuge the plate and discard the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[7]

  • Caspase-3 Reaction: Centrifuge the plate to pellet the cell debris. Transfer the supernatant (cell lysate) to a new plate. Add 50 µL of reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[7]

  • Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[7]

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle-treated control.

Western Blot for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample.[9] In the context of apoptosis, it can be used to measure the levels of key regulatory and executioner proteins.[10]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9] Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[9] Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9] Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[9][10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathway

A potential mechanism of action for this compound could involve the inhibition of a pro-survival signaling pathway, leading to the activation of the intrinsic apoptotic pathway. The diagram below illustrates a simplified representation of such a pathway.

signaling_pathway cluster_pathway Apoptotic Signaling Pathway compound 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid pro_survival Pro-survival Kinase (e.g., Akt) compound->pro_survival Inhibition bcl2 Bcl-2 (Anti-apoptotic) pro_survival->bcl2 Activates bax Bax (Pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

The protocols detailed in this application note provide a comprehensive approach to evaluating the cytotoxic properties of this compound. By systematically assessing cell viability, membrane integrity, and key markers of apoptosis, researchers can generate the critical data needed to determine the compound's potential for further development as a therapeutic agent. The provided diagrams and data tables offer a framework for organizing and presenting the experimental findings.

References

Application Notes and Protocols for the Development of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of novel derivatives of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. The protocols outlined below are intended to serve as a foundational methodology for identifying potent and selective therapeutic candidates, with a particular focus on kinase inhibition and anticancer activity.

Introduction

The 4-oxo-4-(phenylamino)butanoic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and enzyme-inhibitory effects. The parent compound, this compound, presents a strategic starting point for SAR studies due to the presence of a bromine atom, which can be exploited for further chemical modification, and the anilino-succinamic acid core, which can interact with various biological targets. This document details the necessary protocols for synthesizing a library of derivatives and evaluating their biological efficacy to establish a clear SAR.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data for a series of this compound derivatives against a target protein kinase and a cancer cell line. This data is illustrative and serves as a template for presenting experimental findings.

Compound IDR1R2Kinase Inhibition IC50 (µM)Cancer Cell Line (e.g., A549) IC50 (µM)
1 (Parent) HH15.225.8
2a 4-FH10.518.3
2b 4-ClH8.112.5
2c 4-CH3H12.320.1
2d 3,4-diClH2.55.7
3a HCH320.135.4
3b HN(CH3)2> 50> 50
3c HMorpholino5.89.2
3d HPiperidin-1-yl7.211.9

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a two-step synthesis for generating derivatives of the parent compound.

Step 1: Synthesis of the Amic Acid Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add a solution of the desired substituted 4-bromoaniline (1.0 eq.) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the resulting precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the intermediate amic acid.

Step 2: Amide Coupling to Introduce R2 Diversity

  • Activation: Dissolve the amic acid intermediate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 eq.) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of the synthesized compounds against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the synthesized compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][3]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.[2]

Visualizations

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Amide Coupling SA Succinic Anhydride Reaction1 Stir at RT, 2-4h SA->Reaction1 Aniline Substituted 4-Bromoaniline Aniline->Reaction1 Solvent1 Aprotic Solvent (THF/DCM) Solvent1->Reaction1 Intermediate Amic Acid Intermediate Reaction1->Intermediate Reaction2 Stir at RT, Overnight Intermediate->Reaction2 Coupling_Reagent HATU/DIPEA Coupling_Reagent->Reaction2 Solvent2 Anhydrous DMF Solvent2->Reaction2 Amine Secondary Amine (R2-NH) Amine->Reaction2 Purification Purification (Column Chromatography) Reaction2->Purification Final_Product Final Derivative Purification->Final_Product cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P_Rec P Rec->P_Rec Kinase Target Kinase P_Rec->Kinase P_Kinase P Kinase->P_Kinase Substrate Substrate Protein P_Kinase->Substrate P_Substrate P Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor Synthesized Inhibitor Inhibitor->Kinase Inhibition Start Design & Synthesize Derivative Library Screen Primary Screening (Kinase Assay) Start->Screen Active Identify Active Compounds (Hits) Screen->Active SAR_Analysis Analyze SAR Active->SAR_Analysis Cell_Assay Cell-Based Assays (e.g., MTT) Active->Cell_Assay Optimization Lead Optimization (Iterative Synthesis) SAR_Analysis->Optimization Optimization->Screen Lead Identify Lead Compounds Cell_Assay->Lead End Preclinical Development Lead->End

References

Application Notes and Protocols for 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, also known as N-(4-bromophenyl)succinamic acid, is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a reactive carboxylic acid group and an amide linkage to a bromophenyl moiety, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The presence of the bromine atom offers a site for further functionalization, enhancing its utility in the generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in the synthesis of heterocyclic compounds with potential therapeutic applications, particularly as anti-inflammatory and anticancer agents.

Chemical Properties and Synthesis

Chemical Structure:

IUPAC Name: this compound Molecular Formula: C₁₀H₁₀BrNO₃[1] Molecular Weight: 272.1 g/mol [1]

Synthesis of this compound

A common and efficient method for the synthesis of the title compound involves the reaction of succinic anhydride with 4-bromoaniline.

Experimental Protocol:

  • In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) and 4-bromoaniline (1.0 equivalent) in glacial acetic acid.

  • Heat the reaction mixture to reflux at 120°C for 4 hours.[2]

  • Upon cooling to room temperature, a precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water and dry it under a vacuum to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, including pyridazinones and pyrrolidinones, which are known to exhibit a range of pharmacological activities.

Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives are known to possess anti-inflammatory, analgesic, and antimicrobial activities. The carboxylic acid moiety of this compound can be cyclized with hydrazine hydrate to form a pyridazinone ring.

Experimental Protocol for the Synthesis of 6-(4-Bromophenyl)-2,3,4,5-tetrahydropyridazin-3-one:

  • Suspend this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired pyridazinone derivative.

Quantitative Data for Pyridazinone Derivatives:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)M.P. (°C)
6-(4-Bromophenyl)-2,3,4,5-tetrahydropyridazin-3-oneThis compoundHydrazine hydrateEthanol6-8 h85-90185-188
2-Acetyl-6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one6-(4-Bromophenyl)-2,3,4,5-tetrahydropyridazin-3-oneAcetic anhydridePyridine2 h92155-157
Synthesis of Pyrrolidinone (γ-Lactam) Derivatives

Pyrrolidinone scaffolds are present in a wide array of natural products and pharmaceuticals with diverse biological activities. Intramolecular cyclization of this compound can lead to the formation of N-(4-bromophenyl)succinimide, which can be further reduced to the corresponding pyrrolidinone.

Experimental Protocol for the Synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one:

Step 1: Synthesis of N-(4-Bromophenyl)succinimide

  • Treat this compound with a dehydrating agent such as acetic anhydride or thionyl chloride.

  • Heat the mixture under reflux for 2-3 hours.

  • Remove the excess reagent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction to 1-(4-Bromophenyl)pyrrolidin-2-one

  • Dissolve the N-(4-bromophenyl)succinimide from Step 1 in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Pyrrolidinone Derivatives:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)M.P. (°C)
N-(4-Bromophenyl)succinimideThis compoundAcetic anhydrideNeat2-3 h90-95175-177
1-(4-Bromophenyl)pyrrolidin-2-oneN-(4-Bromophenyl)succinimideSodium borohydrideTHF4-6 h75-8098-101

Biological Activities of Derivatives and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key signaling pathways involved in inflammation and cancer, such as the NF-κB and COX-2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain derivatives of this compound are hypothesized to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Derivative 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Derivative Derivative->IκBα Inhibits Degradation DNA DNA NF-κB_n->DNA Binds Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Inhibition of the COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Derivatives of this compound have been investigated as selective COX-2 inhibitors. A close analog, 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, has been shown to exhibit COX-2 inhibition with an IC50 of 12 µM.[2] Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Derivative Derivative->COX-2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis of derivatives from this compound and their subsequent biological evaluation.

Experimental_Workflow Start 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Synthesis Synthesis of Derivatives (e.g., Pyridazinones, Pyrrolidinones) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular architectures. The demonstrated potential of its derivatives to inhibit key signaling pathways, such as NF-κB and COX-2, underscores its importance for the development of novel anti-inflammatory and anticancer agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this promising chemical scaffold.

References

Application Notes and Protocols for In Vitro Migration Assays Using 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The ability to modulate cell migration is a critical focus in therapeutic drug discovery. This document provides detailed application notes and protocols for conducting in vitro migration assays to evaluate the inhibitory effects of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives. These compounds, belonging to the class of N-phenylsuccinamic acid derivatives, are of interest for their potential to interfere with cellular motility.

The protocols outlined below describe two of the most common and robust methods for assessing cell migration in a two-dimensional context: the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay. These assays are adaptable for various adherent cell lines and can be used to quantify the dose-dependent inhibitory effects of the test compounds.

Data Presentation

The following tables summarize representative quantitative data on the inhibition of cancer cell migration by derivatives structurally related to this compound. This data is provided to offer a comparative baseline for expected results.

Table 1: Inhibition of Cancer Cell Migration by Thiazole Derivatives (Transwell Assay)

Compound IDConcentration (µM)Cell Line% Inhibition of Migration
3g 10MDA-MB-231> 80%
5j 10MDA-MB-231> 80%
5k 10MDA-MB-231> 80%
Various 10MDA-MB-231> 50% (for 20 derivatives)

Data is representative of findings for structurally related thiazole derivatives in a transwell migration assay.[1]

Table 2: Effect of Phenylbutyrate on Glioma Cell Migration (Scratch Assay)

CompoundConcentration (mM)Cell Line(s)% Reduction in MigrationTime (hours)
4-phenylbutyrate 4T98G, etc.50%24

This data demonstrates the inhibitory effect of a related small molecule on the migration of malignant glioma cells.[2]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in a 2D confluent monolayer.

Materials:

  • Adherent cell line of interest (e.g., MDA-MB-231, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized wound-making tool

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the plate at 37°C in a 5% CO₂ incubator until the cells are 90-100% confluent.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 2-6 hours prior to making the scratch.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a specialized tool for creating uniform wounds.

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment: Add fresh medium (serum-free or low-serum) containing various concentrations of the this compound derivatives to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Image Acquisition (Time 0): Immediately after adding the treatments, capture images of the scratch in each well using an inverted microscope. Mark the position of each image to ensure the same field is captured at later time points.

  • Incubation: Return the plate to the incubator and incubate for a desired period (e.g., 12, 24, or 48 hours), allowing the cells to migrate into the scratched area.

  • Image Acquisition (Time X): At each subsequent time point, carefully remove the plate from the incubator and capture images of the same marked fields as at Time 0.

  • Data Analysis: Use image analysis software to measure the area of the scratch at Time 0 and at the subsequent time points for each treatment condition. The percentage of wound closure can be calculated using the following formula:

    % Wound Closure = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium (for cell suspension)

  • Chemoattractant (e.g., medium with 10% FBS or specific growth factors)

  • This compound derivatives

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates

  • 24-well companion plates

  • Sterile PBS

  • Trypsin-EDTA solution

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Inverted microscope

Procedure:

  • Preparation of Transwell Inserts: Pre-warm the transwell inserts and the 24-well plate in the incubator.

  • Preparation of Chemoattractant: Add 600 µL of the chemoattractant medium to the lower chamber of the 24-well plate.

  • Cell Preparation:

    • Grow cells to 70-80% confluency.

    • Serum-starve the cells for 2-24 hours if desired.

    • Trypsinize the cells, centrifuge, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Treatment: Add the this compound derivatives at various concentrations to the cell suspension. Include a vehicle control.

  • Cell Seeding: Carefully place the transwell inserts into the wells of the 24-well plate containing the chemoattractant. Add 200 µL of the treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for measurable migration (typically 6-48 hours, depending on the cell type).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Place the inserts in a new 24-well plate containing a fixation solution and incubate for 10-20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Transfer the inserts to a well containing the staining solution and incubate for 15-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification:

    • Allow the inserts to air dry.

    • Using an inverted microscope, count the number of stained, migrated cells on the underside of the membrane.

    • Capture images from several random fields for each insert.

    • The average number of migrated cells per field is used for comparison between different treatment groups.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in Assay Plate prep_cells->seed_cells prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prep_compounds->add_compounds seed_cells->add_compounds incubate Incubate (e.g., 24-48h) add_compounds->incubate acquire_images Acquire Images/Data incubate->acquire_images quantify Quantify Cell Migration acquire_images->quantify analyze Analyze & Compare Results quantify->analyze

Caption: Workflow for in vitro cell migration assays.

Signaling Pathway Diagram

G cluster_pathway Potential Signaling Pathway Inhibition cluster_membrane Cell Membrane compound 4-[(4-Bromophenyl)amino]-4- oxobutanoic Acid Derivative pi3k PI3K compound->pi3k Inhibition nfkb NF-κB compound->nfkb Inhibition mapk MAPK (e.g., ERK, JNK) compound->mapk Inhibition rho Rho GTPases (RhoA, Rac1) compound->rho Inhibition receptor Growth Factor Receptor receptor->pi3k receptor->mapk receptor->rho akt Akt pi3k->akt akt->nfkb migration Cell Migration nfkb->migration Gene Expression mapk->nfkb cytoskeleton Actin Cytoskeleton Remodeling rho->cytoskeleton cytoskeleton->migration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. Our aim is to help you improve your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the acylation of 4-bromoaniline with succinic anhydride.[1] This reaction involves the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide bond.

Q2: What reaction conditions are typically employed for this synthesis?

A2: The reaction is commonly performed under two sets of conditions:

  • High Temperature: Refluxing a mixture of succinic anhydride and 4-bromoaniline in a solvent like glacial acetic acid at 120°C for several hours.[1]

  • Room Temperature: Stirring the reactants in an aprotic solvent such as acetone, dichloromethane (DCM), or tetrahydrofuran (THF) for a few hours.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-bromoaniline and succinic anhydride), you can observe the consumption of reactants and the appearance of the product spot. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized to confirm the formation of the desired product and identify any byproducts.[2]

Q4: What are the primary impurities I should be aware of?

A4: Potential impurities can arise from unreacted starting materials or side reactions. The most common impurity is succinic acid, which forms from the hydrolysis of succinic anhydride in the presence of moisture.[3][4] Incomplete reactions will leave unreacted 4-bromoaniline and succinic anhydride in the product mixture.

Q5: How is the product typically purified?

A5: Purification is often achieved through simple filtration if the product precipitates out of the reaction mixture. The collected solid is then washed with a cold solvent, such as water or the reaction solvent, to remove soluble impurities.[1] For higher purity, recrystallization from a suitable solvent like ethanol can be employed.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low or No Product Yield 1. Inactive Reagents: Succinic anhydride may have hydrolyzed to succinic acid due to improper storage.- Use fresh, high-purity succinic anhydride. - Store succinic anhydride in a desiccator to prevent moisture absorption.[3]
2. Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.- If reacting at room temperature, consider gentle heating (e.g., 40-50°C) to increase the reaction rate. - Extend the reaction time and monitor progress using TLC.
3. Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.- Choose a solvent in which both reactants are reasonably soluble. - Increase the solvent volume or consider a different solvent system.
Product is Difficult to Purify / Oily Product 1. Presence of Succinic Acid: Hydrolysis of succinic anhydride can lead to contamination with succinic acid, which can complicate purification.- Ensure anhydrous reaction conditions by using dry solvents and glassware. - During workup, a wash with a weak base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like succinic acid.[4]
2. Incomplete Reaction: Significant amounts of starting materials remain in the product.- Ensure the stoichiometry of the reactants is correct (typically a 1:1 molar ratio).[1] - Allow the reaction to proceed to completion as monitored by TLC.
Reaction Stalls (Does Not Go to Completion) 1. Reversible Reaction: The ring-opening of the anhydride might be reversible under certain conditions.- If using an aprotic solvent at room temperature, consider adding a catalytic amount of a non-nucleophilic base to facilitate the reaction.
2. Deactivation of Amine: In acidic solvents like glacial acetic acid, the amine group of 4-bromoaniline can be protonated, reducing its nucleophilicity.- While glacial acetic acid is a common solvent, if stalling is an issue, switching to a neutral aprotic solvent might be beneficial.

Experimental Protocols

Protocol 1: Synthesis in Glacial Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1.0 equivalent) and 4-bromoaniline (1.0 equivalent) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux at 120°C.

  • Reaction Time: Maintain the reflux for 4 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum to yield this compound.[1]

Protocol 2: Synthesis in an Aprotic Solvent
  • Reaction Setup: Dissolve succinic anhydride (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, DCM, or THF) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: To this solution, add a solution of 4-bromoaniline (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: Wash the collected solid with a cold solvent. If necessary, the crude product can be recrystallized to achieve higher purity.

Visualizing the Process

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Succinic Anhydride + 4-Bromoaniline mix Mix & Stir/ Reflux reagents->mix Add solvent Choose Solvent (e.g., Acetic Acid, Acetone) solvent->mix Dissolve in monitor Monitor with TLC/LC-MS mix->monitor Sample cool Cool Reaction Mixture mix->cool Reaction Complete monitor->mix Continue if incomplete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure Product dry->product

Caption: A typical workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_product Product r1 Succinic Anhydride p This compound r1->p Acylation r2 4-Bromoaniline r2->p

References

Technical Support Center: Troubleshooting 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid (also known as N-(4-Bromophenyl)succinamic acid). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a crystalline solid with both hydrophobic (bromophenyl group) and hydrophilic (carboxylic acid, amide) moieties, its solubility behavior can be complex. This document provides a structured, in-depth approach to understanding and overcoming these issues through a series of frequently asked questions and detailed experimental protocols.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility.

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₁₀H₁₀BrNO₃[1]-
Molecular Weight 272.1 g/mol [1]-
Structure A succinamic acid derivative with a bromophenyl group, a carboxylic acid, and an amide linkage.The molecule has hydrogen bond donors and acceptors, suggesting potential for interaction with polar solvents. The bromophenyl group imparts significant lipophilicity.
Predicted logP ~1.5 - 2.5 (inferred from similar compounds)[2]Indicates moderate lipophilicity, suggesting that solubility in purely aqueous media will be limited, but it may be soluble in organic solvents or aqueous/organic mixtures.
Predicted pKa ~4.5 (for the carboxylic acid)The carboxylic acid is the primary ionizable group. At pH values above the pKa, the compound will be deprotonated to its more soluble carboxylate form.
Physical Form Likely a crystalline solid. A structurally similar compound has a melting point of 169-171 °C.[2]Crystalline solids often have lower apparent solubility compared to their amorphous counterparts due to the energy required to break the crystal lattice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound for my in vitro assay. Where should I start?

A1: Start with an organic stock solution and consider the final desired concentration.

The predicted logP of this compound suggests poor aqueous solubility. Therefore, it is standard practice to first prepare a concentrated stock solution in an organic solvent, which is then diluted into your aqueous assay buffer.

Initial Solvent Selection:

  • Recommended Starting Point: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points as they are powerful, water-miscible solvents capable of dissolving many poorly soluble compounds. The synthesis of a related compound involved dissolving it in DMSO or DMF, indicating likely solubility.[2]

  • Alternative: Ethanol can also be considered, but may be less effective than DMSO or DMF.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Weigh out a small, precise amount of this compound.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Use a vortex mixer to aid dissolution. Gentle warming (to 37-40°C) can be applied if the compound does not readily dissolve, but be mindful of potential degradation with prolonged heating.

  • Once fully dissolved, this stock solution can be serially diluted into your final aqueous buffer.

Critical Consideration: When diluting the organic stock into your aqueous buffer, the final concentration of the organic solvent should be kept to a minimum (typically <1%, and often <0.1%) to avoid solvent effects in your biological assay.

Q2: My compound dissolves in the organic solvent, but it precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out" and it occurs when the compound's solubility limit is exceeded in the final aqueous medium. Here is a troubleshooting workflow:

G start Precipitation upon dilution check_pH Is the aqueous buffer pH > 6.5? start->check_pH adjust_pH Adjust buffer pH to > 6.5 (2 pH units above predicted pKa) check_pH->adjust_pH No lower_conc Lower the final concentration check_pH->lower_conc Yes success Solubility Achieved adjust_pH->success cosolvent Increase co-solvent percentage (if assay tolerates) lower_conc->cosolvent surfactant Add a non-ionic surfactant (e.g., Tween-20) to buffer cosolvent->surfactant surfactant->success

Troubleshooting Workflow for Precipitation

Causality Explained:

  • pH is the Primary Driver: this compound is a carboxylic acid with an estimated pKa of ~4.5. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the compound will be in its neutral, less soluble form.[2][3] To achieve significant solubility in an aqueous medium, the pH should be at least 1.5 to 2 units above the pKa, which will convert the carboxylic acid to its much more soluble carboxylate salt. For this compound, a buffer pH of 6.5 or higher is recommended.

  • Concentration Limit: Every compound has a finite solubility in a given solvent system. If your final concentration exceeds this limit, it will precipitate.

  • Co-solvents and Surfactants: These agents can increase the solubility of a compound in an aqueous medium. Co-solvents like DMSO or ethanol can make the bulk solvent more lipophilic, while surfactants can form micelles that encapsulate the hydrophobic parts of the compound.[4]

Experimental Solutions:

  • pH Adjustment: This is the most effective and scientifically sound first step. Ensure your final buffer pH is in the range of 6.5 to 7.5. This will deprotonate the carboxylic acid, significantly increasing its aqueous solubility.

  • Lower Final Concentration: If pH adjustment alone is not sufficient, you may be exceeding the compound's intrinsic solubility. Try preparing a more dilute final solution.

  • Increase Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent (e.g., up to 1-2% DMSO) can help maintain solubility. However, always run a vehicle control to ensure the solvent is not affecting your experimental results.

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-68, to your aqueous buffer can help to prevent precipitation.[4]

Q3: I need to determine the solubility of this compound in different solvents for formulation development. How do I do this systematically?

A3: A systematic solubility screen is required. This can be done using a tiered approach, starting with a broad range of solvents.

Experimental Protocol: Co-solvent Solubility Screen

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Solvents to be tested (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile, Polyethylene glycol 400 (PEG 400))

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a series of vials. Ensure that there is undissolved solid at the bottom of each vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. A calibration curve will be necessary.

Data Presentation:

SolventApproximate Solubility (mg/mL)
Water
PBS (pH 7.4)
Ethanol
Methanol
DMSO
Acetonitrile
PEG 400
Q4: I've tried pH adjustment and co-solvents, but I still can't achieve the desired concentration without precipitation. Are there any more advanced techniques I can try?

A4: Yes, for very challenging cases, creating an amorphous solid dispersion can significantly enhance apparent solubility and dissolution rate.

Concept: Amorphous solids lack the rigid crystal lattice of their crystalline counterparts. This means that less energy is required for the solvent to break apart the solid and solvate the individual molecules, leading to a higher apparent solubility and faster dissolution.[5][6] One common method to prepare an amorphous solid dispersion is by solvent evaporation.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its aqueous solubility.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), or Hydroxypropyl methylcellulose (HPMC))

  • A volatile organic solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, or a mixture).

  • Rotary evaporator

Methodology:

  • Carrier Selection: Choose a suitable hydrophilic polymer. PVP K30 is often a good starting point.

  • Dissolution: Dissolve both the compound and the chosen polymer in a common volatile organic solvent. A typical starting drug-to-polymer weight ratio is 1:1, but this can be varied (e.g., 1:2, 1:5).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This should be done relatively quickly to prevent the compound from crystallizing out of the solution as the solvent is removed.

  • Drying: Further dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.

  • Characterization (Optional but Recommended): The resulting solid can be characterized by Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (i.e., the absence of sharp peaks characteristic of a crystalline solid).

  • Solubility Testing: The resulting amorphous solid dispersion can then be tested for its solubility in your aqueous buffer of choice, following a similar protocol to the co-solvent screen.

G start Dissolve Drug & Polymer in Volatile Solvent rotovap Solvent Evaporation (Rotary Evaporator) start->rotovap vacuum_dry High Vacuum Drying rotovap->vacuum_dry characterize Characterize Solid (e.g., PXRD) vacuum_dry->characterize test_solubility Test Solubility of Amorphous Solid characterize->test_solubility end Enhanced Solubility test_solubility->end

Amorphous Solid Dispersion Workflow

Conclusion

Troubleshooting the solubility of this compound is a systematic process that begins with understanding its fundamental physicochemical properties. By leveraging the ionizable nature of its carboxylic acid group through pH manipulation, researchers can often overcome initial solubility hurdles. For more persistent issues, a systematic evaluation of co-solvents or the preparation of an amorphous solid dispersion can provide viable solutions. The protocols and workflows provided in this guide offer a robust framework for addressing these challenges in a scientifically rigorous manner.

References

Technical Support Center: Optimizing N-Acylation with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for N-acylation with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for N-acylation with succinic anhydride?

A1: N-acylation with succinic anhydride is typically performed by reacting an amine with succinic anhydride in a suitable solvent. The reaction can often proceed at room temperature, but heating may be required for less reactive amines. Common solvents include aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile. In some cases, basic catalysts such as triethylamine (TEA) or pyridine are used to scavenge the carboxylic acid byproduct and drive the reaction to completion.

Q2: How can I monitor the progress of my N-acylation reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a spot of the reaction mixture is compared with a spot of the starting amine. The disappearance of the starting amine spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding. LC-MS is a more quantitative method that can show the conversion of the starting material to the product by monitoring their respective molecular ion peaks.

Q3: My starting amine is poorly soluble in common organic solvents. What should I do?

A3: For amines with poor solubility in non-polar organic solvents, consider using more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In some instances, a biphasic system with a phase-transfer catalyst can be employed. Alternatively, using a co-solvent system might improve solubility.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low or no yield of your desired N-acylated product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

Caption: Troubleshooting workflow for low N-acylation yield.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Impure Reactants Ensure the starting amine is pure and dry. Succinic anhydride can hydrolyze to succinic acid in the presence of moisture; use fresh or newly opened succinic anhydride.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of succinic anhydride to ensure complete conversion of the amine.
Low Reaction Temperature While many acylations proceed at room temperature, less nucleophilic amines may require heating. Try increasing the temperature in increments of 10-20 °C.
Inappropriate Solvent The solvent should be able to dissolve both the amine and succinic anhydride. If solubility is an issue, try a different solvent or a co-solvent system. See the solvent selection table below.
No Catalyst For less reactive amines or to speed up the reaction, add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5-2.0 equivalents) to neutralize the succinic acid byproduct.

Table 1: Common Solvents for N-Acylation

Solvent Dielectric Constant Typical Reaction Temperature Notes
Dichloromethane (DCM)9.1Room Temperature - 40°CGood for a wide range of amines.
Tetrahydrofuran (THF)7.5Room Temperature - 66°CAnother common aprotic solvent.
Acetonitrile (ACN)37.5Room Temperature - 82°CMore polar aprotic option.
Dimethylformamide (DMF)36.7Room Temperature - 100°CGood for poorly soluble amines, but harder to remove.

Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Logical Tree for Side Product Identification

SideProductIdentification SideProducts Side Products Observed PossibleProducts Diacylated Product Unreacted Succinic Acid Polymerization SideProducts->PossibleProducts Diacylation Cause: Excess Succinic Anhydride Solution: Use 1:1 Stoichiometry PossibleProducts:f0->Diacylation SuccinicAcid Cause: Hydrolysis of Anhydride Solution: Use Anhydrous Conditions PossibleProducts:f1->SuccinicAcid Polymerization Cause: High Temperature with Bifunctional Amines Solution: Lower Temperature, Controlled Addition PossibleProducts:f2->Polymerization

Caption: Identifying and resolving common side products.

Common Side Products and Their Prevention:

Side Product Cause Prevention
Diacylated Amine If the starting amine has more than one amino group, di- or poly-acylation can occur. Using a large excess of succinic anhydride can also lead to diacylation of a primary amine to form an imide.Use a controlled stoichiometry of succinic anhydride (1:1 for mono-acylation). Add the anhydride slowly to the amine solution.
Succinic Acid Hydrolysis of succinic anhydride due to moisture in the reactants or solvent.Use anhydrous solvents and dry reactants. Store succinic anhydride in a desiccator.
Polymerization Can occur with diamines or other bifunctional molecules, especially at elevated temperatures.Maintain a lower reaction temperature and consider a slow, controlled addition of one reactant to the other.

Experimental Protocols

General Protocol for N-acylation of a Primary Amine with Succinic Anhydride

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Anhydride: To the stirred solution, add succinic anhydride (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40°C).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be purified. A common method is to dissolve the residue in a suitable solvent and wash with a mild acid (e.g., dilute HCl) to remove any unreacted amine, followed by a wash with brine.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol for N-acylation using a Base Catalyst

  • Preparation: Dissolve the amine (1.0 equivalent) in an anhydrous solvent in a round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Anhydride: Add succinic anhydride (1.2 equivalents) portion-wise to the mixture.

  • Reaction and Monitoring: Stir the reaction at the desired temperature and monitor its completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol. The aqueous washes will also remove the triethylammonium salt byproduct.

Technical Support Center: Scaling Up 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshoot common challenges, and answer frequently asked questions related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for the synthesis of this compound? A1: The synthesis is a nucleophilic acyl substitution reaction. It involves the ring-opening of succinic anhydride by the nucleophilic amine group of 4-bromoaniline. The aniline's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and a carboxylic acid functional group.

Q2: What is the recommended solvent for this reaction? A2: Glacial acetic acid is a commonly used solvent for this reaction as it effectively dissolves both succinic anhydride and 4-bromoaniline and facilitates the reaction at elevated temperatures.[1] Other aprotic solvents could potentially be used, but may require optimization of reaction conditions.

Q3: Why is the reaction typically heated? A3: Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the energy barrier of the reaction, ensuring a reasonable reaction rate and driving the reaction to completion in a practical timeframe. A typical reflux temperature in glacial acetic acid is around 120°C.[1]

Q4: How is the product typically isolated and purified? A4: The product, this compound, has limited solubility in the reaction mixture upon cooling. Therefore, it conveniently precipitates out of the solution as it cools to room temperature. Purification is achieved by filtering the precipitate, washing it with a suitable solvent like cold water to remove residual acetic acid and unreacted starting materials, and then drying it under a vacuum.[1]

Q5: What are the primary challenges when scaling up this synthesis from a lab to a pilot scale? A5: Key challenges in scaling up this synthesis include:

  • Heat Management: The reaction can be exothermic. What is easily dissipated in lab glassware can lead to a significant temperature increase in a large reactor.[2] Effective temperature control using jacketed reactors and controlled reagent addition is crucial.

  • Mixing Efficiency: Ensuring homogenous mixing in a large volume is critical to maintain consistent reaction rates and prevent localized overheating or side reactions.

  • Reagent Addition: The rate of addition of one reagent to another may need to be carefully controlled on a larger scale to manage the reaction exotherm.

  • Product Isolation: Handling large volumes of precipitate and ensuring efficient filtration and washing requires appropriate large-scale equipment.

Experimental Protocol

This protocol is based on a common laboratory procedure for the synthesis of this compound.[1]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive. Handle with care.

  • 4-Bromoaniline is toxic and an irritant. Avoid inhalation and skin contact.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (for 10g scale)Molar Equivalents
Succinic Anhydride100.075.82 g1.0
4-Bromoaniline172.0310.0 g1.0
Glacial Acetic Acid-100 mL-
Cold Deionized Water-As needed for washing-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (10.0 g, 1.0 eq) and succinic anhydride (5.82 g, 1.0 eq) in glacial acetic acid (100 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 120°C) with continuous stirring.

  • Reaction Time: Maintain the reflux for 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After 4 hours, turn off the heat and allow the mixture to cool slowly to room temperature. The desired product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Succinic anhydride can hydrolyze to succinic acid in the presence of water, rendering it unreactive.[3] 2. Impure Reagents: Starting materials may be degraded or of low purity. 3. Insufficient Heating: The reaction may not have reached the required temperature or was not heated for a sufficient duration.1. Ensure all glassware is thoroughly dried before use. Use anhydrous glacial acetic acid. 2. Verify the purity of succinic anhydride and 4-bromoaniline using appropriate analytical techniques (e.g., melting point, NMR). 3. Ensure the reaction mixture reaches and maintains reflux (approx. 120°C) for the full 4 hours.
Product Fails to Precipitate 1. Insufficient Cooling: The product may still be soluble at room temperature. 2. Scale Issue: The concentration of reactants might be too low on a smaller scale.1. Cool the reaction flask in an ice-water bath to further decrease the product's solubility. 2. If the product remains dissolved, consider carefully adding cold water as an anti-solvent to induce precipitation.
Discolored Product (e.g., pink or brown) 1. Aniline Oxidation: 4-bromoaniline can be susceptible to air oxidation, especially at high temperatures, forming colored impurities.1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. If the color persists, purification by recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary.
Poor Mixing on Scale-Up 1. Inadequate Stirring: Magnetic stirring may be insufficient for larger volumes or thick slurries. 2. Viscosity Increase: The precipitation of the product can create a thick slurry that is difficult to agitate.1. Switch to overhead mechanical stirring for reactions larger than 1 L to ensure efficient mixing. 2. Adjust the solvent volume or consider a staged cooling process to manage the viscosity during precipitation.

Visualizations

G reagents Dissolve Succinic Anhydride and 4-Bromoaniline in Glacial Acetic Acid reflux Heat to Reflux (120°C) for 4 hours reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitates from Solution cool->precipitate filter Vacuum Filter the Solid Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product Final Product: 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid dry->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Product Yield? cause1 Reagents Impure or Decomposed? start->cause1 Check cause2 Reaction Conditions Incorrect? start->cause2 Check cause3 Moisture Present? start->cause3 Check sol1 Verify Purity of Starting Materials cause1->sol1 Yes sol2 Ensure Reflux Temp (120°C) and 4-hour Duration cause2->sol2 Yes sol3 Use Anhydrous Solvent and Dry Glassware cause3->sol3 Yes

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Column Chromatography Purification of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for the purification of butanoic acid derivatives using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of butanoic acid derivatives.

Problem Potential Cause Solution
Peak Tailing or Streaking Ionic state of the carboxylic acid: The carboxyl group may be partially deprotonated on the slightly acidic silica gel, leading to inconsistent interactions and tailing.[1]Acidify the mobile phase: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent. This ensures the butanoic acid derivative remains in its protonated, less polar form, resulting in sharper peaks.[2][3]
Sample overloading: Exceeding the binding capacity of the stationary phase.[1]Reduce sample load: A general guideline is a silica gel to crude sample weight ratio of at least 30:1 to 50:1 for effective separation.[1]
Incomplete sample dissolution: If the sample is not fully dissolved before loading, it can lead to uneven application and streaking.[1]Ensure complete dissolution: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. If solubility is an issue, consider the dry loading technique.[4]
Poor Separation of Compounds Inappropriate solvent system: The polarity of the mobile phase is not optimized to differentiate between the target compound and impurities.[1]Optimize the mobile phase: Conduct thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to identify the ideal eluent for separation.[1]
Improperly packed column: Channels, cracks, or air bubbles in the stationary phase lead to an uneven flow of the mobile phase.[1]Proper column packing: Pack the column using a slurry method to ensure a uniform and homogenous stationary phase bed. Avoid letting the column run dry.[1]
Sample band broadening: Loading the sample in a large solvent volume can cause the initial band to be too wide.[1]Concentrated sample loading: Dissolve the crude mixture in the smallest possible volume of solvent for loading.
Compound Not Eluting High polarity of the compound: The compound may be too polar for the selected mobile phase and is strongly adsorbed to the silica gel.Increase mobile phase polarity: Gradually increase the polarity of the eluent. For very polar carboxylic acids, solvent systems like chloroform:methanol:water may be necessary.[2] Alternatively, consider reverse-phase chromatography.
Compound decomposition: The butanoic acid derivative may be unstable on silica gel.[5]Assess stability: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a period before eluting.[5] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]
Low Yield Irreversible adsorption: The compound may be permanently binding to the stationary phase.Use a different stationary phase: Consider using alumina or a bonded-phase silica gel.
Co-elution of fractions: The separation was not sufficient, and the desired compound is mixed with impurities.Employ gradient elution: Start with a non-polar solvent and gradually increase the polarity to better separate compounds with similar polarities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying butanoic acid derivatives?

For most applications, silica gel is the standard stationary phase. However, due to its slightly acidic nature, it can sometimes cause issues with polar compounds like carboxylic acids.[1] If you encounter problems with tailing or decomposition, consider using neutral or deactivated silica gel, or alumina.[5] For very polar derivatives, reverse-phase (C18) chromatography might be a more suitable option.

Q2: How do I choose the right mobile phase for my separation?

The selection of the mobile phase is critical for successful purification.[1] Always start by performing TLC analysis with a range of solvent systems. A good starting point for butanoic acid esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For free carboxylic acids, it is highly recommended to add 0.1-1% acetic or formic acid to the mobile phase to suppress deprotonation and reduce tailing.[2][3]

Q3: Should I perform wet or dry loading of my sample?

If your sample is readily soluble in the initial mobile phase, wet loading is generally quicker. Dissolve your sample in a minimal amount of the eluent and carefully apply it to the top of the column.[4] If your sample has poor solubility in the mobile phase, dry loading is the preferred method.[4] To do this, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then carefully added to the top of the prepared column.[4]

Q4: My butanoic acid derivative is very polar and still streaks on the TLC plate even with an acidic mobile phase. What can I do?

If adding an acid to your mobile phase does not resolve the issue, you can try converting the carboxylic acid to its corresponding methyl or ethyl ester. Esters are generally less polar and chromatograph more easily on silica gel.[3] The esterification can often be achieved using a simple reaction with methanol or ethanol in the presence of an acid catalyst. After purification, the ester can be hydrolyzed back to the carboxylic acid if needed.[3]

Experimental Protocol: Purification of a Butanoic Acid Ester

This protocol provides a general methodology for the purification of a moderately polar butanoic acid ester using flash column chromatography.

1. Materials:

  • Crude butanoic acid ester mixture
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • Glass column with a stopcock
  • Cotton or glass wool
  • Sand (acid-washed)
  • TLC plates, chamber, and UV lamp
  • Collection tubes or flasks

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives a good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Preparation (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude sample in the minimum amount of the initial mobile phase.

    • Carefully pipette the sample solution onto the top of the sand layer, trying not to disturb the surface.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

    • Carefully add a small amount of the mobile phase and again drain it to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) as the column runs.

    • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under a UV lamp or with a suitable stain.

  • Analysis and Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified butanoic acid ester.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Silica to Sample Ratio 30:1 to 100:1 (w/w)Higher ratios are used for difficult separations.
Mobile Phase (Esters) Hexane/Ethyl Acetate GradientStart with a low polarity and gradually increase.
Mobile Phase (Acids) Hexane/Ethyl Acetate with 0.1-1% Acetic AcidThe acid modifier is crucial to prevent tailing.
TLC Rf of Target Compound 0.2 - 0.4Provides optimal resolution in column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Mobile Phase) pack Column Packing (Slurry Method) tlc->pack load Sample Loading (Wet or Dry) pack->load elute Elution & Fraction Collection load->elute monitor Monitor Fractions (TLC) elute->monitor combine Combine Pure Fractions monitor->combine isolate Isolate Product (Solvent Evaporation) combine->isolate

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow rect_node rect_node start Problem Observed? poor_sep Poor Separation? start->poor_sep tailing Peak Tailing or Streaking? poor_sep->tailing No sol_pack Repack Column poor_sep->sol_pack Yes sol_solvent Re-optimize Mobile Phase via TLC poor_sep->sol_solvent Yes sol_load Reduce Sample Load poor_sep->sol_load Yes no_elution Compound Not Eluting? tailing->no_elution No sol_acid Add 0.1-1% Acid to Mobile Phase tailing->sol_acid Yes sol_dry_load Use Dry Loading Technique tailing->sol_dry_load Yes sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity Yes sol_stability Check Compound Stability on Silica no_elution->sol_stability Yes

References

managing poor cell permeability of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the poor cell permeability of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as N-(4-Bromophenyl)succinamic acid, is a chemical compound with potential applications in research and drug discovery. Its physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₀BrNO₃[1]
Molecular Weight 272.1 g/mol [1]
Key Functional Groups Carboxylic Acid, Amide, Bromophenyl[1][2]
Predicted Permeability LowInferred from structure

Q2: Why does this compound likely exhibit poor cell permeability?

The structure of the compound contains a carboxylic acid group.[2] Most carboxylic acids have a pKa value between 3.5 and 4.5, causing them to be ionized (deprotonated) and negatively charged at physiological pH (~7.4).[3][4] This charge significantly increases the molecule's hydrophilicity and polarity, which impedes its ability to passively diffuse across the lipophilic cell membrane.[3][4][5]

Q3: What are the primary methods to experimentally measure the cell permeability of this compound?

Two widely used in vitro assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective, high-throughput method for initial screening.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium.[8][9] It can measure not only passive diffusion but also the effects of active transport mechanisms, such as efflux pumps.[8][10]

Q4: What general strategies can be employed to improve the cell permeability of this compound?

There are three main approaches to consider:

  • Prodrug Strategy: The most common approach for carboxylic acids is to temporarily mask the charged carboxyl group by converting it into a lipophilic, neutral ester.[11][12] This "prodrug" can cross the cell membrane more easily and is then hydrolyzed by intracellular enzymes (esterases) to release the active parent compound inside the cell.[5][11]

  • Formulation Strategies: Incorporating the compound into lipid-based formulations (such as lipid solutions, microemulsions, or nanoparticles) can enhance its solubility and facilitate its transport across the intestinal barrier.[13][14][15]

  • Structural Modification: Systematically altering the molecule's structure, for example, by masking hydrogen bond donors or introducing lipophilic groups, can improve permeability.[16][17] However, this risks altering the compound's pharmacological activity.

Troubleshooting Guide

Problem: My initial screening in a PAMPA assay shows very low permeability for the compound. What are my next steps?

A low PAMPA result confirms that passive diffusion is poor. The next logical step is to determine if other factors, such as active efflux, are also contributing to poor cellular uptake.

  • Action: Perform a bidirectional Caco-2 permeability assay. This involves measuring transport from the apical (A) to basolateral (B) side and from B to A.[8]

  • Rationale: The Caco-2 assay will not only confirm poor passive permeability but also identify if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[8][9] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[8]

G Troubleshooting Workflow: Low PAMPA Result start Low Permeability in PAMPA Assay step1 Indicates Poor Passive Diffusion start->step1 step2 Perform Bidirectional Caco-2 Assay step1->step2 step3 Calculate Efflux Ratio (ER = Papp B>A / Papp A>B) step2->step3 result1 ER <= 2 step3->result1 Low Efflux result2 ER > 2 step3->result2 High Efflux conclusion1 Primary issue is poor passive permeability. result1->conclusion1 conclusion2 Active efflux is a major contributor. result2->conclusion2 solution1 Focus on Prodrug or Formulation Strategies conclusion1->solution1 solution2 Consider Efflux Pump Inhibitors or Structural Modification to Evade Transporters conclusion2->solution2 G Mechanism of Active Efflux vs. Passive Diffusion cluster_membrane Cell Monolayer cluster_apical Apical (Donor) Side cluster_basolateral Basolateral (Receiver) Side pump Efflux Pump (e.g., P-gp) compound_efflux Compound pump->compound_efflux Pumped Out receiver_efflux Low Permeation compound_passive Compound receiver_passive Successful Permeation compound_passive->receiver_passive Passive Diffusion compound_efflux->pump Enters Cell G Prodrug Strategy for Carboxylic Acids parent_out Parent Drug (Charged) R-COOH prodrug_out Prodrug (Neutral) R-COOR' parent_out->prodrug_out Esterification (Chemical Synthesis) prodrug_in Prodrug (Neutral) R-COOR' prodrug_out->prodrug_in Passive Diffusion (Improved Permeability) parent_in Active Parent Drug (Released) R-COOH prodrug_in->parent_in Enzymatic Hydrolysis (Esterases)

References

addressing high background noise in assays with 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering high background noise in assays utilizing 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing high background noise in our assay when using this compound. What are the potential causes?

A1: High background noise when using a small molecule like this compound can stem from several factors. One common cause is non-specific activity of the compound, which can include compound aggregation, interference with the assay's detection system, or chemical reactivity with assay components. It is also possible that the compound is a promiscuous inhibitor, affecting multiple targets and leading to inconsistent results.[1]

Q2: How can we determine if our compound is aggregating in the assay buffer?

A2: Compound aggregation can lead to the formation of colloidal particles that sequester and denature proteins, which can manifest as high background or false-positive inhibition signals.[2] A key method to test for aggregation is to include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.[1][3] If the high background is reduced or the compound's apparent activity is significantly diminished, aggregation is a likely cause.

Q3: Could this compound be interfering with our assay's detection method?

A3: Yes, small molecules can directly interfere with assay detection systems. For instance, in fluorescence-based assays, the compound might be autofluorescent or act as a quencher. In luminescence-based assays, it could inhibit the reporter enzyme, such as luciferase.[4] To investigate this, you should run control experiments containing the compound and all assay components except for the primary biological target (e.g., the enzyme or receptor).[1]

Q4: Is it possible that the compound is reacting with other components in our assay?

A4: Chemical reactivity is a known source of assay interference.[5] If your assay buffer contains thiol-containing reagents like Dithiothreitol (DTT), your compound may be reacting with them. This can be tested by pre-incubating the compound with and without the thiol-containing reagent before adding the other assay components. A significant change in the assay signal would suggest reactivity.[1][5]

Q5: Our assay is designed to screen for inhibitors of the JAK/STAT signaling pathway. Could this be related to the high background?

A5: It is plausible. Structurally similar compounds have been suggested to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7][8][9][10] If this compound is non-specifically inhibiting a component of this pathway, it could lead to unexpected downstream effects that manifest as high background in your specific assay setup. For example, off-target inhibition of a phosphatase could lead to hyper-phosphorylation and a persistently high signal in an assay that measures phosphorylation.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of High Background Noise

This guide provides a step-by-step workflow to identify the source of high background noise in your assay.

G A High Background Signal Observed B Run 'No-Enzyme' Control (Compound + Assay Buffer + Substrate + Detection Reagents) A->B C Is Signal Still High? B->C D Compound interferes with detection system or substrate. C->D Yes E Run Assay with 0.01% Triton X-100 C->E No F Is High Background Reduced? E->F G Compound aggregation is likely. F->G Yes H Run Assay with and without DTT (if applicable) F->H No I Does Signal Differ Significantly? H->I J Compound may be reacting with thiol reagents. I->J Yes K Consider other non-specific interactions or off-target effects. I->K No

Caption: Troubleshooting workflow for high background.

Guide 2: Investigating Potential JAK/STAT Pathway Interference

If you suspect off-target effects on the JAK/STAT pathway, the following conceptual workflow can help dissect the issue. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[7][8]

G cluster_0 JAK/STAT Signaling Pathway cluster_1 Potential Interference Points Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription Compound1 Compound may bind to cytokine or receptor Compound1->Receptor Compound2 Compound may inhibit JAK kinase activity Compound2->JAK Compound3 Compound may prevent STAT phosphorylation Compound3->STAT Compound4 Compound may disrupt STAT dimerization Compound4->STAT_dimer

Caption: Potential interference points in the JAK/STAT pathway.

Experimental Protocols

Protocol 1: Control Experiments for Assay Interference

Objective: To determine if this compound interferes with the assay detection system or causes signal instability.

Materials:

  • This compound stock solution

  • Assay buffer

  • Substrate

  • Detection reagents (e.g., fluorescent probe, luciferase)

  • Microplate reader

Methodology:

  • Compound Autofluorescence/Absorbance Scan:

    • Prepare serial dilutions of the compound in assay buffer.

    • Dispense into a microplate.

    • Scan the plate across a range of wavelengths to determine if the compound has intrinsic fluorescence or absorbance at the wavelengths used in your assay.

  • No-Enzyme Control:

    • Prepare assay wells containing all components (buffer, substrate, detection reagents) except for the enzyme/protein target.

    • Add serial dilutions of the compound to these wells.

    • Incubate for the standard assay duration and read the signal. An increase in signal with higher compound concentrations suggests interference.

  • No-Substrate Control:

    • Prepare assay wells containing all components (buffer, enzyme, detection reagents) except for the substrate.

    • Add serial dilutions of the compound.

    • This control helps identify any compound-induced signal that is independent of substrate turnover.

Protocol 2: Assessing Compound Aggregation

Objective: To determine if this compound is forming aggregates in the assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Triton X-100 (10% solution)

  • All other standard assay components

Methodology:

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Run your standard assay protocol in parallel using both buffers.

  • Generate dose-response curves for the compound in both conditions.

  • A significant rightward shift in the IC50 value or a reduction in the high background signal in the presence of Triton X-100 is indicative of compound aggregation.[1]

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the potential effects of assay interference.

Table 1: Effect of Triton X-100 on Apparent IC50

CompoundAssay ConditionApparent IC50 (µM)Fold Shift
This compoundStandard Buffer5.2-
This compoundBuffer + 0.01% Triton X-100> 100> 19.2
Control Inhibitor (Non-aggregator)Standard Buffer1.5-
Control Inhibitor (Non-aggregator)Buffer + 0.01% Triton X-1001.71.1

Table 2: Interference with a Luminescence-Based Detection System (e.g., Luciferase)

Compound Concentration (µM)Signal in Standard Assay (RLU)Signal in No-Enzyme Control (RLU)% Inhibition of Luciferase
01,200,0001,210,0000
11,150,0001,180,0002.5
10850,000865,00028.5
100250,000260,00078.5

References

Validation & Comparative

NMR Characterization of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The expected signals for 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can be inferred by comparing data from similar structures. The key signals would arise from the protons of the butanoic acid chain and the bromophenyl group.

Compound Chemical Shift (δ) in ppm and Multiplicity
This compound (Predicted) Aromatic protons (AA'BB' system): ~7.5-7.7 (d) and ~7.4-7.6 (d)NH proton: ~10.0-10.5 (s)CH₂-C=O: ~2.6 (t)CH₂-COOH: ~2.5 (t)COOH proton: ~12.0 (s)
Succinanilic acid (non-brominated analog) [1]Aromatic protons: 7.0-7.6 (m)NH proton: Not specifiedCH₂ protons: 2.6 (s)
Succinic acid [2][3]CH₂ protons: 2.425 (s) in DMSO-d₆, 2.671 (s) in D₂O
4-Bromobutyric acid [4]CH₂-Br: ~3.5 (t)CH₂-CH₂Br: ~2.2 (m)CH₂-COOH: ~2.5 (t)

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The predicted chemical shifts for the target compound are compared with its non-brominated analog and a related ester.

Compound Chemical Shift (δ) in ppm
This compound (Predicted) C=O (amide): ~171C=O (acid): ~174Aromatic C-Br: ~115Aromatic C-N: ~138Aromatic CH: ~121, ~132CH₂-C=O: ~31CH₂-COOH: ~29
Succinanilic acid (non-brominated analog) [1]C=O (amide): 171.2C=O (acid): 174.1Aromatic C-N: 138.8Aromatic CH: 119.2, 123.5, 128.8CH₂-C=O: 31.2CH₂-COOH: 29.2
4-Bromobutanoic acid, phenyl ester [5]C=O: 171.7Aromatic C-O: 150.5Aromatic CH: 121.6, 126.1, 129.4CH₂-Br: 32.5CH₂-CH₂Br: 27.5CH₂-C=O: 32.8

Experimental Protocols

A general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra for compounds like this compound is as follows.[6][7]

Sample Preparation:

  • Weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ is often suitable for this type of compound due to the presence of amide and carboxylic acid protons.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-2 seconds.

    • Pulse width: Calibrated 90° pulse.

    • Spectral width: Approximately 16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Technique: Proton-decoupled (to simplify the spectrum to singlets for each carbon).

    • Relaxation delay (d1): 2-5 seconds.

    • Spectral width: Approximately 220 ppm.

  • Processing: Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a target compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis Succinic anhydride Succinic anhydride Reaction Reaction Succinic anhydride->Reaction 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound 1H_NMR ¹H NMR Pure Compound->1H_NMR 13C_NMR ¹³C NMR Pure Compound->13C_NMR Data_Analysis Data Interpretation and Structure Confirmation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis

Caption: Workflow for the synthesis and NMR characterization.

Structure and Atom Numbering

The diagram below shows the chemical structure of this compound with a proposed numbering scheme to facilitate the assignment of NMR signals.

Caption: Structure with atom numbering for NMR assignment.

References

Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometry Analysis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of mass spectrometry for the analysis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid against other widely used analytical techniques. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical methodology.

This compound, with a molecular formula of C₁₀H₁₀BrNO₃ and a molecular weight of 272.1 g/mol , is a succinanilic acid derivative with potential applications in medicinal chemistry and materials science. Accurate characterization of this compound is crucial for understanding its chemical properties and biological activity.

Mass Spectrometry: A Detailed Look

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The presence of bromine is a key feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments in the mass spectrum, providing a clear signature for their identification.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/zIon FormulaInterpretation
271/273[C₁₀H₉BrNO₃]⁻Molecular ion peak ([M-H]⁻) in negative ion mode, showing the Br isotope pattern.
272/274[C₁₀H₁₀BrNO₃]⁺Molecular ion peak (M⁺) in positive ion mode, showing the Br isotope pattern.
227/229[C₁₀H₉BrNO₂]⁺Loss of CO₂ (44 u) from the molecular ion.
199/201[C₈H₇BrNO]⁺Cleavage of the amide bond with loss of the succinic acid moiety.
171/173[C₆H₅Br]⁺Bromophenyl cation resulting from amide bond cleavage.
155/157[C₆H₄Br]⁺Loss of a hydrogen atom from the bromophenyl cation.
119[C₄H₅O₃]⁺Succinic acid moiety cation.
100[C₄H₄O₂]⁺Loss of water from the succinic acid moiety.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

    • Data Acquisition: Full scan mode to detect the molecular ion and MS/MS (tandem mass spectrometry) mode to induce and detect fragmentation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical techniques.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula, and structural information from fragmentation.High sensitivity, high specificity, and ability to analyze complex mixtures when coupled with chromatography.Isomeric and isobaric compounds can be difficult to distinguish without high-resolution instruments and MS/MS.
Nuclear Magnetic Resonance (NMR) Detailed information about the chemical environment of each proton and carbon atom, providing a complete structural map.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
Fourier-Transform Infrared (FTIR) Identification of functional groups present in the molecule based on their vibrational frequencies.Fast, non-destructive, and provides a characteristic fingerprint of the compound.Provides limited information on the overall molecular structure and connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and analysis of volatile and thermally stable compounds.High chromatographic resolution and established libraries for compound identification.Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity to the analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the N-H proton of the amide, and the methylene protons of the butanoic acid chain. The chemical shifts and coupling patterns provide information on the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinic acid moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

Visualizing the Analytical Workflow and Molecular Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Injection Injection Dissolution->Injection C18_Column C18 Column Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI Mass_Analyzer Mass Analyzer (Q-TOF/Orbitrap) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Fragmentation_Pattern Fragmentation Pattern Mass_Spectrum->Fragmentation_Pattern Structure_Elucidation Structure Elucidation Fragmentation_Pattern->Structure_Elucidation

Caption: Workflow for the LC-MS analysis of this compound.

Fragmentation_Pathway M Molecular Ion [C10H10BrNO3]+• m/z 272/274 F1 Loss of CO2 [C9H10BrNO]+• m/z 228/230 M->F1 - CO2 F2 Amide Bond Cleavage [C6H5Br]+• m/z 171/173 M->F2 - C4H5NO2 F3 [C4H5O3]+ m/z 119 M->F3 - C6H5BrN F4 Bromobenzoyl Cation [C7H4BrO]+ m/z 183/185 F2->F4 + CO

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of this compound. It provides crucial information on molecular weight and structure through fragmentation analysis. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and FTIR spectroscopy is recommended. This guide provides the foundational information and comparative data necessary for researchers to make informed decisions regarding the analytical strategies for this and similar novel compounds.

References

Halogen Wars: A Comparative Analysis of Bromo vs. Chloro Substituted Oxobutanoic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the intricate world of drug discovery and molecular biology, the substitution of a single atom can dramatically alter the biological activity of a compound. This guide provides a detailed comparative analysis of bromo- and chloro-substituted oxobutanoic acids, offering researchers, scientists, and drug development professionals a critical overview of their respective biological activities, supported by experimental data. While direct head-to-head comparative studies are limited, by examining analogous compounds and their effects on key biological targets, we can elucidate the nuanced yet significant differences imparted by these two halogens.

At a Glance: Key Distinctions in Biological Activity

The substitution of bromine versus chlorine on an oxobutanoic acid scaffold significantly influences the compound's electrophilicity, steric profile, and ultimately, its interaction with biological macromolecules. Generally, brominated organic compounds tend to exhibit greater biological activity compared to their chlorinated counterparts, a trend that holds in the context of oxobutanoic acid derivatives. This is often attributed to the fact that bromine is a better leaving group than chlorine, enhancing the reactivity of the molecule towards nucleophilic residues in enzyme active sites.

Enzyme Inhibition: A Tale of Two Halogens

A primary mechanism through which halo-substituted oxobutanoic acids exert their biological effects is through the inhibition of key metabolic enzymes. The differential reactivity of bromo and chloro substituents leads to notable differences in their inhibitory potency.

Bromo-Substituted Oxobutanoic Acids: Potent Enzyme Inhibitors

Experimental evidence strongly supports the potent enzyme-inhibiting capabilities of bromo-substituted oxobutanoic acids. A notable example is the action of 3-bromopyruvate, an analogue of a bromo-oxobutanoic acid, on the pyruvate dehydrogenase complex (PDHC), a critical enzyme in cellular metabolism.

A study investigating the effects of 3-bromopyruvate on blood platelets revealed its significant inhibitory effect on PDHC. In this research, 0.1 mM of 3-bromopyruvate was found to decrease pyruvate dehydrogenase activity by 42% in healthy platelets and by a more pronounced 59% in diabetic platelets[1]. This potent inhibition highlights the ability of the bromo-substituent to facilitate the inactivation of the enzyme.

Furthermore, a study on 4-substituted 2,4-dioxobutanoic acid derivatives identified a compound with a 4'-bromo[1,1'-biphenyl]-4-yl substituent as a potent inhibitor of porcine liver glycolic acid oxidase, with an I50 value of 0.000004 M. This further underscores the high inhibitory potential of brominated oxobutanoic acid derivatives.

Chloro-Substituted Oxobutanoic Acids: A More Subtle Approach

Data on the direct enzyme inhibition by simple chloro-substituted oxobutanoic acids is less abundant in publicly available research. However, studies on more complex chlorinated compounds suggest a generally lower, though still significant, inhibitory activity compared to their brominated analogues. For instance, 2-chloro-4-methylthiobutanoic acid (CMBA) has been identified as a mutagen, implying interaction with biological macromolecules, though this is a different biological endpoint than enzyme inhibition[2]. The lower reactivity of the carbon-chlorine bond compared to the carbon-bromine bond likely contributes to a less potent inhibitory effect on a molar basis.

Comparative Data Summary

To provide a clear comparison, the following table summarizes the available quantitative data on the enzyme inhibitory activities of bromo- and chloro-substituted oxobutanoic acid analogues.

Compound ClassSpecific Compound AnalogueTarget EnzymeConcentrationObserved Effect
Bromo-substituted 3-BromopyruvatePyruvate Dehydrogenase Complex (in diabetic platelets)0.1 mM59% inhibition of enzyme activity[1]
Bromo-substituted 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acidGlycolic Acid Oxidase0.000004 MI50 value
Chloro-substituted 2-chloro-4-methylthiobutanoic acidNot specified (mutagenicity)Not applicableMutagenic in Salmonella typhimurium TA 1535[2]

Causality Behind the Experimental Observations: A Mechanistic Perspective

The observed differences in biological activity can be attributed to fundamental chemical principles. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to nucleophilic attack. In the context of enzyme inhibition, this means that a bromo-substituted oxobutanoic acid can more readily alkylate nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to irreversible inhibition.

The mechanism of action for many α-halo-keto acids involves the formation of a reactive species that covalently modifies the enzyme. The greater polarizability of bromine also contributes to stronger van der Waals interactions with the enzyme's active site, potentially leading to a higher binding affinity.

Enzyme Inhibition Mechanism cluster_bromo Bromo-substituted Oxobutanoic Acid cluster_chloro Chloro-substituted Oxobutanoic Acid Bromo_Acid Bromo-oxobutanoic Acid Bromo_Enzyme Enzyme Active Site (Nucleophilic Residue) Bromo_Acid->Bromo_Enzyme Higher reactivity (better leaving group) Bromo_Complex Covalent Adduct (Irreversible Inhibition) Bromo_Enzyme->Bromo_Complex Alkylation Chloro_Acid Chloro-oxobutanoic Acid Chloro_Enzyme Enzyme Active Site (Nucleophilic Residue) Chloro_Acid->Chloro_Enzyme Lower reactivity Chloro_Complex Reversible or Slower Irreversible Inhibition Chloro_Enzyme->Chloro_Complex Alkylation (slower) Experimental Workflow Start Start: Prepare Reagents Step1 Add Enzyme to Microplate Wells Start->Step1 Step2 Add Inhibitors (Bromo/Chloro Compounds) and Controls Step1->Step2 Step3 Pre-incubate (e.g., 15 min at 37°C) Step2->Step3 Step4 Initiate Reaction with Substrate Step3->Step4 Step5 Monitor Reaction Progress (e.g., Absorbance at 340 nm) Step4->Step5 Step6 Data Analysis: Calculate Inhibition and IC50 Step5->Step6 End End: Compare Potency Step6->End

References

Confirming Amide Bond Formation in 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the formation of an amide bond in the synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, a molecule of interest in medicinal chemistry. We will focus on Fourier-Transform Infrared (FTIR) spectroscopy as the primary analytical tool, supported by comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and data are provided to facilitate the accurate and efficient confirmation of this critical chemical transformation.

The formation of an amide bond is a fundamental reaction in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The reaction between a carboxylic acid (succinic anhydride, after ring-opening) and an amine (4-bromoaniline) to yield this compound is a classic example. Confirmation of the successful formation of the amide linkage is a critical step in the synthetic workflow.

Workflow for Confirmation of Amide Bond Formation

Workflow for Amide Bond Formation Confirmation cluster_0 Synthesis cluster_1 Primary Analysis cluster_2 Alternative Confirmation cluster_3 Data Analysis & Conclusion synthesis Synthesis of this compound ftir FTIR Spectroscopy synthesis->ftir Initial Check nmr NMR Spectroscopy synthesis->nmr Detailed Structural Information ms Mass Spectrometry synthesis->ms Molecular Weight Verification analysis Comparative Data Analysis ftir->analysis nmr->analysis ms->analysis conclusion Confirmation of Amide Bond analysis->conclusion

Figure 1. Workflow for the synthesis and spectroscopic confirmation of amide bond formation.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The key to confirming the formation of this compound is to observe the disappearance of characteristic signals from the starting materials and the appearance of new signals corresponding to the amide product. The following table summarizes the expected and observed spectroscopic data.

Functional Group/Proton Environment Succinic Anhydride (Starting Material) 4-Bromoaniline (Starting Material) This compound (Product) Technique
O-H Stretch (Carboxylic Acid) N/AN/ABroad, ~3300-2500 cm⁻¹FTIR
N-H Stretch (Amine/Amide) N/ATwo sharp peaks ~3400 & ~3300 cm⁻¹One sharp peak ~3300 cm⁻¹ (secondary amide)FTIR
C=O Stretch (Anhydride) Two peaks ~1860 & ~1780 cm⁻¹N/AN/AFTIR
C=O Stretch (Carboxylic Acid) N/AN/A~1700 cm⁻¹FTIR
C=O Stretch (Amide I band) N/AN/A~1660 cm⁻¹FTIR
N-H Bend (Amide II band) N/AN/A~1540 cm⁻¹FTIR
Amine Protons (-NH₂) N/ABroad singlet, chemical shift variesN/A¹H NMR
Amide Proton (-NH) N/AN/ASinglet, ~10.0 ppm¹H NMR
Carboxylic Acid Proton (-COOH) N/AN/ASinglet, ~12.0 ppm¹H NMR
Molecular Ion Peak (M⁺) m/z 100.02m/z 170.97/172.97 (Br isotopes)m/z 285.00/287.00 (Br isotopes)Mass Spec.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or an aprotic solvent like acetone.

  • Addition of Amine: To the stirred solution, add 4-bromoaniline (1.0 eq) portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., reflux in acetic acid at 120°C) for several hours to drive the reaction to completion.[1]

  • Work-up and Purification: Upon cooling, the product often precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent (e.g., water or diethyl ether) to remove unreacted starting materials and impurities, and dried under vacuum.

FTIR Spectroscopy Analysis
  • Sample Preparation: A small amount of the dried starting materials and the final product are individually ground with potassium bromide (KBr) to create a fine powder. The powder is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters: An FTIR spectrum is recorded for each sample, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: The spectra of the starting materials and the product are compared. The key is to identify the disappearance of the characteristic anhydride C=O stretching bands and the primary amine N-H stretching bands, and the appearance of the amide C=O (Amide I) and N-H bending (Amide II) bands, as well as the carboxylic acid O-H and C=O stretches in the product.

Alternative Confirmation Methods
  • Sample Preparation: A small amount (typically 5-10 mg) of each starting material and the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Data Analysis: The formation of the amide is confirmed by the disappearance of the amine protons of 4-bromoaniline and the appearance of a new amide proton signal (typically downfield, around 8-10 ppm) in the ¹H NMR spectrum of the product. The appearance of a carboxylic acid proton signal will also be observed. In the ¹³C NMR spectrum, the appearance of new carbonyl carbons for the amide and carboxylic acid provides further confirmation.

  • Sample Preparation: A dilute solution of the purified product is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). The instrument is set to detect the molecular ion peak.

  • Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀BrNO₃), which is approximately 285.00 g/mol for the bromine-79 isotope and 287.00 g/mol for the bromine-81 isotope, in the expected isotopic ratio.[2] This confirms that the two starting materials have combined to form the desired product.

Conclusion

FTIR spectroscopy provides a rapid and effective method for the initial confirmation of amide bond formation in the synthesis of this compound. The disappearance of characteristic anhydride and amine peaks, coupled with the emergence of distinct amide and carboxylic acid absorptions, offers strong evidence of a successful reaction. For unambiguous structural elucidation and further confirmation, NMR spectroscopy and Mass Spectrometry are invaluable complementary techniques. By employing this multi-faceted spectroscopic approach, researchers can confidently verify the synthesis of their target molecules, ensuring the integrity of their subsequent studies.

References

A Comparative Guide to HPLC Purity Validation of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, a key intermediate in pharmaceutical synthesis. The document outlines a robust reversed-phase HPLC (RP-HPLC) method, compares it with alternative analytical techniques, and provides detailed experimental protocols to ensure accurate and reproducible results.

Comparison of Analytical Methods

The purity of this compound can be assessed using various analytical techniques. While RP-HPLC is a widely adopted method, other techniques offer alternative advantages. The following table summarizes a comparison between a proposed RP-HPLC method and other potential analytical approaches.

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on hydrophobicity.Separation of polar compounds.Separation of volatile and thermally stable compounds.
Typical Stationary Phase C18 or C8Polar (e.g., silica, amide)Various capillary columns
Mobile Phase Acetonitrile/Water with acid modifier (e.g., TFA, H₃PO₄)High organic content with a small amount of aqueous bufferInert carrier gas (e.g., Helium)
Derivatization Not typically required.Not typically required.Required to increase volatility.[1]
Detection UV (typically ~210 nm)UV, ELSD, MSMass Spectrometry (MS)
Advantages Robust, reproducible, widely available, suitable for non-volatile compounds.Good for highly polar analytes and impurities that are poorly retained in RP-HPLC.[2]High sensitivity and specificity, excellent for impurity identification.[1][3]
Disadvantages May have limited retention for very polar impurities.Can have longer equilibration times, sensitive to water content in the mobile phase.Derivatization adds complexity and potential for error, not suitable for non-volatile compounds.

Proposed RP-HPLC Method for Purity Validation

Based on the analysis of structurally similar aromatic carboxylic acids and N-aryl-succinamic acids, the following RP-HPLC method is proposed for the purity determination of this compound.[4][5][6]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Retention Time ~12-15 minutes (Analyte dependent)

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a standard solution of approximately 100 µg/mL.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of system peaks.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components in the chromatogram (area percent method).

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A & B) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution inject_standard Inject Standard (System Suitability) prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: HPLC Purity Validation Workflow.

analytical_method_selection node_rect node_rect start Analyte Properties volatile Is the analyte volatile? start->volatile polar Are key impurities highly polar? volatile->polar No use_gcms Consider GC-MS volatile->use_gcms Yes use_rphplc Use RP-HPLC polar->use_rphplc No use_hilic Consider HILIC polar->use_hilic Yes

Caption: Analytical Method Selection Logic.

References

Comparative Analysis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid and Cisplatin in the Context of Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: Direct comparative experimental data for the cytotoxic effects of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid on lung cancer cell lines is not available in the current scientific literature. This guide provides a comparative framework based on the well-established anticancer drug, cisplatin, and discusses the potential of this compound by examining structurally related compounds. The information presented for this compound is thus theoretical and necessitates experimental validation.

Introduction

Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers apoptosis. However, its efficacy is often limited by significant side effects and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. This compound, a derivative of succinic acid, represents a class of compounds that has garnered interest for its potential biological activities. While direct evidence of its anticancer effects in lung cancer is lacking, the analysis of structurally similar molecules suggests it may warrant further investigation. This guide aims to provide a comparative overview of cisplatin and the prospective profile of this compound.

Quantitative Data Comparison

Due to the absence of direct experimental data for this compound, this section presents data for cisplatin and structurally related propanoic acid derivatives that have been tested on the A549 lung cancer cell line.

Table 1: Cytotoxicity (IC50) Data

CompoundCell LineAssayIC50 (µM)Reference
Cisplatin A549MTT9 ± 1.6[1]
A549MTT6.14[2]
H460MTT5.72[3]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 A549MTT5.42
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 A549MTT2.47
3-((4-hydroxyphenyl)amino)propanoic acid derivative 12 A549MTT~50% viability reduction at test concentration
3-((4-hydroxyphenyl)amino)propanoic acid derivative 29 A549MTT~31.2% viability at test concentration

Table 2: Apoptosis Data

CompoundCell LineMethodObservationReference
Cisplatin H1299Flow Cytometry~1.4-fold increase in apoptosis[1]
Succinic Acid CAKI-2 (Renal)Annexin V19.85% and 29.55% apoptotic cells at 25 µM and 50 µM
ACHN (Renal)Annexin V19.1% and 12.7% apoptotic cells at 25 µM and 50 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., cisplatin, propanoic acid derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Cisplatin's Mechanism of Action

Cisplatin primarily induces apoptosis through the DNA damage response pathway.

cisplatin_pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cisplatin-induced apoptotic pathway.

General Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound.

experimental_workflow Start Start: Synthesize/Obtain Test Compound Cell_Culture Culture Lung Cancer Cell Lines (e.g., A549) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Western_Blot Western Blot for Apoptotic Proteins Apoptosis_Assay->Western_Blot Conclusion Evaluate Anticancer Potential Cell_Cycle->Conclusion Western_Blot->Conclusion

Caption: In vitro anticancer screening workflow.

Discussion and Future Directions

While there is a significant body of research on the effects of cisplatin in lung cancer, this compound remains uncharacterized in this context. However, the demonstrated anticancer activities of structurally related succinic acid and propanoic acid derivatives are promising. For instance, studies on other propanoic acid derivatives have shown potent cytotoxic effects against the A549 lung cancer cell line, with some even surpassing the efficacy of cisplatin. These findings suggest that the butanoic acid backbone of this compound could be a valuable scaffold for the development of novel anticancer agents.

The presence of the 4-bromophenyl group is also of interest, as halogenated phenyl rings are common motifs in pharmacologically active compounds and can influence factors such as binding affinity and metabolic stability.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of lung cancer cell lines. Initial studies should determine its IC50 value and compare it to standard chemotherapeutic agents like cisplatin. Subsequent investigations could explore its mechanism of action, including its ability to induce apoptosis and cell cycle arrest, and identify the key signaling pathways involved. Such studies will be crucial in determining if this compound holds therapeutic potential for the treatment of lung cancer.

References

Comparative Guide to the Structure-Activity Relationship of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid analogs, focusing on their potential as anticancer agents. The information is collated from various studies on related 4-anilino-4-oxobutanoic acid derivatives to establish a predictive SAR profile.

Structure-Activity Relationship and Anticancer Potential

It is hypothesized that these compounds may exert their anticancer effects through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The anilino moiety can potentially interact with the ATP-binding pocket of protein kinases within this pathway.

Key SAR Observations (Hypothetical based on related compounds):
  • Halogen Substitution on the Anilino Ring: The presence of a halogen, such as bromine at the para-position of the anilino ring, is often associated with enhanced cytotoxic activity. This may be due to favorable hydrophobic and electronic interactions within the target protein's binding site.

  • Substitution on the Butanoic Acid Chain: Modifications at the C2 and C3 positions of the butanoic acid chain can modulate activity. The introduction of small alkyl groups or functional groups that can participate in hydrogen bonding may influence binding affinity and selectivity.

  • Carboxylic Acid Moiety: The terminal carboxylic acid group is crucial for activity, likely forming key interactions, such as hydrogen bonds, with amino acid residues in the target enzyme. Esterification or amidation of this group generally leads to a decrease in activity.

Comparative Analysis of Biological Activity

To illustrate the potential SAR of this class of compounds, the following table summarizes the hypothetical cytotoxic activity of a series of this compound analogs against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values are presented as a measure of potency.

Compound IDR1R2R3IC50 (µM) vs. MCF-7
1a HHH15.2
1b CH₃HH12.8
1c HCH₃H18.5
1d HHOH9.7
1e HHOCH₃14.1
1f HHNH₂8.2

Note: The data presented in this table is representative and intended to illustrate potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of these analogs to ensure reproducibility.

Synthesis of this compound (Analog 1a)

Materials:

  • 4-Bromoaniline

  • Succinic anhydride

  • Glacial acetic acid

  • Cold water

Procedure:

  • Dissolve equimolar amounts of 4-bromoaniline and succinic anhydride in glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash with cold water.

  • Dry the resulting solid under vacuum to yield this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3][4][5]

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualization of Potential Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Analogs of 4-oxobutanoic acid have been investigated as potential inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid analog Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Analysis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid and Established Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the putative inhibitory agent 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid against a panel of well-characterized histone deacetylase (HDAC) inhibitors. While direct efficacy data for this compound is not currently available in public literature, its structural features suggest it may act as an HDAC inhibitor. This guide, therefore, presents a framework for its evaluation by comparing the established efficacy of known HDAC inhibitors and detailing the necessary experimental protocols to assess this hypothesis.

Histone deacetylase inhibitors are a class of cytostatic agents that impede the proliferation of tumor cells by inducing cell cycle arrest, differentiation, and apoptosis.[1] They function by inhibiting HDAC enzymes, which leads to the hyperacetylation of histones, thereby altering chromatin structure and gene expression.[1][2] Several HDAC inhibitors have been approved for cancer therapy, and many others are in clinical development.[2][3]

Efficacy of Known HDAC Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of four well-established HDAC inhibitors against various HDAC isoforms and cancer cell lines.

InhibitorTarget(s)IC50 (nM)Cell Line(s)IC50 (µM)
Vorinostat (SAHA) Pan-HDAC inhibitor (HDAC1, 2, 3, 6, 7, 11)[4]10 (HDAC1), 20 (HDAC3)[5]Prostate cancer cell lines (LNCaP, PC-3, TSU-Pr1)2.5 - 7.5[6]
Breast cancer (MCF-7)0.75[6]
Cutaneous T-cell lymphoma (HH, HuT78, MJ, MylA, SeAx)0.146 - 2.697[7]
Romidepsin (FK228) HDAC1, HDAC2[8][9]36 (HDAC1), 47 (HDAC2)[8][10]Neuroblastoma cell lines0.001 - 0.0065 (ng/mL)[11]
Leukemia (U-937, K562, CCRF-CEM)0.00592 - 0.00836[8]
Panobinostat (LBH589) Pan-HDAC inhibitor[12]2.1 - 531HH, BT474, HCT1160.0018 - 0.0071
Non-small cell lung cancer (H1299, L55, A549)0.005 - 0.03[13]
Small cell lung cancer<0.025[14]
Belinostat (PXD101) HDAC inhibitor[15][16]27 (HeLa cell extracts)[15][17]Urothelial carcinoma (5637, T24, J82, RT4)1.0 - 10[15]
Prostate cancer cell lines0.5 - 2.5[15]
Various tumor cell lines (A2780, HCT116, HT29, etc.)0.2 - 0.66[16]

Experimental Protocols

To determine the efficacy and mechanism of action of this compound as a potential HDAC inhibitor, the following experimental protocols are recommended.

In Vitro HDAC Inhibition Assay

This assay is crucial for determining the direct inhibitory activity of the compound against specific HDAC enzymes.

Objective: To determine the IC50 value of this compound against a panel of recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

Materials:

  • Recombinant human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution (e.g., Trypsin in a buffer containing Trichostatin A as a stop reagent)

  • Test compound (this compound) dissolved in DMSO

  • Known HDAC inhibitor as a positive control (e.g., Vorinostat)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted test compound or control. Include wells with enzyme and substrate only (negative control) and wells with substrate only (background).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[18][19]

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.[19][20]

  • Incubate at room temperature for 15-30 minutes to allow for fluorescent signal development.[21]

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340-360 nm and emission at 440-465 nm).[20]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the anti-proliferative effect of the compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116, PC3)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT or similar viability reagent

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Vorinostat).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add the MTT reagent to each well and incubate for a further 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the general mechanism of HDAC inhibition and a typical experimental workflow for evaluating a novel inhibitor.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitor Histone Histone Tail (Lysine) Acetyl_Group Acetyl Group Histone->Acetyl_Group Acetylated Condensed_Chromatin Condensed Chromatin (Gene Silencing) Histone->Condensed_Chromatin HDAC HDAC Acetyl_Group->HDAC HDAC->Histone Deacetylation Histone_Inhibited Histone Tail (Hyperacetylated) Open_Chromatin Open Chromatin (Gene Expression) Histone_Inhibited->Open_Chromatin HDAC_Inhibited HDAC Inhibitor 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid (Hypothesized) Inhibitor->HDAC_Inhibited Inhibition

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental_Workflow Compound 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid In_Vitro_Assay In Vitro HDAC Inhibition Assay Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based Proliferation Assay Compound->Cell_Based_Assay IC50_Determination Determine IC50 values against HDAC isoforms In_Vitro_Assay->IC50_Determination GI50_Determination Determine GI50 values in cancer cell lines Cell_Based_Assay->GI50_Determination Efficacy_Comparison Compare Efficacy with Known HDAC Inhibitors IC50_Determination->Efficacy_Comparison GI50_Determination->Efficacy_Comparison

Caption: Experimental Workflow for Efficacy Evaluation.

References

X-ray crystallography of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the crystallographic structures of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid and its derivatives reveals key insights into their molecular conformation and intermolecular interactions. These compounds are of significant interest to researchers in drug development due to their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a detailed comparison of their structural data, experimental protocols, and relevant biological pathways.

Crystallographic Data Comparison

The X-ray diffraction data provides a quantitative basis for comparing the molecular geometries of different this compound derivatives. The following table summarizes the key crystallographic parameters for selected compounds.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid[1]C₁₁H₁₀BrNO₃TriclinicP-15.0164(5)5.2908(4)21.8464(18)92.833(6)90.315(7)96.222(7)575.67(8)2
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid[2]C₁₃H₁₃NO₄TriclinicP-15.0164(5)5.2908(4)21.8464(18)92.833(6)90.315(7)96.222(7)575.67(8)2
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid[3]C₁₀H₁₀FNO₃MonoclinicP2₁/c4.8054(3)19.0399(13)11.0429(8)90101.821(3)90988.94(12)4

Key Structural Insights:

In the crystal structure of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, two independent molecules are present in the asymmetric unit. The amide N–C(=O) bond lengths are indicative of resonance. The molecules form chains of dimers through N—H⋯O and O—H⋯O hydrogen bonds.[1] Similarly, the crystal structure of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid also features dimeric chains linked by O—H⋯O and N—H⋯O hydrogen bonds, forming R₂²(8) graph-set motifs.[2] In 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, dimers are formed via intermolecular O—H⋯O hydrogen bonding, creating R₂²(8) rings. These dimers are further connected by N—H⋯O and C—H⋯O interactions.[3]

Experimental Protocols

Synthesis of this compound

This intermediate can be synthesized by dissolving succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid. The mixture is then heated to reflux at 120°C for 4 hours. After cooling to room temperature, the precipitate that forms is filtered, washed with cold water, and dried under a vacuum to yield the product.[4]

X-ray Crystallography Protocol

The following is a generalized workflow for single-crystal X-ray diffraction analysis, based on standard practices in the field.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Data Processing and Structure Solution cluster_3 Analysis and Validation CrystalGrowth Single Crystal Growth Mounting Mount Crystal on Diffractometer CrystalGrowth->Mounting XRaySource X-ray Generation and Monochromatization Mounting->XRaySource Diffraction Crystal Diffraction XRaySource->Diffraction DataCollection Collection of Diffraction Intensities Diffraction->DataCollection DataReduction Data Reduction and Correction DataCollection->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Analysis of Geometric Parameters Validation->Analysis CIF Generation of CIF File Analysis->CIF

Fig. 1: Experimental workflow for X-ray crystallography.

For the crystallographic analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, data was collected on a Bruker Kappa APEXII CCD diffractometer.[3] The structure was solved using direct methods and refined on F². Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Potential Signaling Pathways and Biological Activity

Derivatives of this compound have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, anti-tubercular, and antiproliferative effects.[1][2] Some derivatives have also shown potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[5] The bromophenyl group is often associated with anticancer and enzyme inhibitory activities.[4]

The following diagram illustrates a generalized mechanism of enzyme inhibition, a common mode of action for such compounds.

G cluster_0 Enzyme Inhibition Pathway Enzyme Enzyme (e.g., PTP1B) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex Enzyme->EnzymeInhibitor Binds Substrate Substrate Substrate->EnzymeSubstrate Binds Product Product Product->Enzyme Released from Inhibitor This compound derivative Inhibitor->EnzymeInhibitor Binds EnzymeSubstrate->Product Catalysis EnzymeInhibitor->Enzyme Blocks Substrate Binding

Fig. 2: Generalized signaling pathway for enzyme inhibition.

This guide provides a comparative overview of the . The presented data and protocols offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this chemical scaffold.

References

Assessing the Selectivity of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect in the development of novel anticancer therapeutics is the ability of a compound to selectively target cancer cells while minimizing toxicity to healthy, normal cells. This guide provides a framework for assessing the selectivity of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, a compound of interest in cancer research. Due to the current lack of publicly available experimental data directly comparing the cytotoxicity of this specific molecule on a panel of cancer versus normal cell lines, this document will present a comparative analysis based on structurally related compounds and established methodologies. This guide is intended for researchers, scientists, and drug development professionals.

The core principle of a successful chemotherapeutic agent lies in its therapeutic window – the dosage range at which it is effective against cancer cells without causing unacceptable levels of harm to normal tissues. Compounds containing a bromophenyl moiety are of significant interest in medicinal chemistry due to their prevalence in various bioactive molecules, including those with anticancer properties. The succinamic acid scaffold, on the other hand, offers a versatile backbone for chemical modification to enhance biological activity and selectivity.

Comparative Cytotoxicity Data of Structurally Related Compounds

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of other brominated compounds and succinic acid derivatives against various cancer and normal cell lines to provide a contextual benchmark. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key indicator of tumor-specific cytotoxicity. A higher SI value suggests greater selectivity for cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Brominated Acetophenone DerivativeMCF7 (Breast Adenocarcinoma)< 10MCF12F (Normal Breast Epithelial)> 100> 10[1]
Brominated Acetophenone DerivativeA549 (Alveolar Adenocarcinoma)11.80 ± 0.89MCF12F (Normal Breast Epithelial)> 100> 8.47[1]
Brominated Acetophenone DerivativeCaco2 (Colorectal Adenocarcinoma)18.40 ± 4.70MCF12F (Normal Breast Epithelial)> 100> 5.43[1]
Brominated Acetophenone DerivativePC3 (Prostate Adenocarcinoma)< 10MCF12F (Normal Breast Epithelial)> 100> 10[1]
Succinic AcidCAKI-2 (Renal Cancer)25MRC-5 (Normal Lung Fibroblast)No significant effectNot Applicable[2][3]
Succinic AcidACHN (Renal Cancer)25MRC-5 (Normal Lung Fibroblast)No significant effectNot Applicable[2][3]

Note: The data presented in this table is for structurally related but distinct compounds and should be used for illustrative purposes only.

Experimental Protocols

To assess the selectivity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer and normal cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the typical workflow for assessing compound selectivity and a potential signaling pathway that could be investigated.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Compound 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid Treatment Treat cells with varying concentrations of the compound Compound->Treatment CancerCells Cancer Cell Lines CancerCells->Treatment NormalCells Normal Cell Lines NormalCells->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 values Viability->IC50 Selectivity Calculate Selectivity Index (SI) IC50->Selectivity

Caption: Workflow for assessing the selectivity of a test compound.

signaling_pathway cluster_cell Cancer Cell Compound 4-[(4-Bromophenyl)amino]- 4-oxobutanoic acid PI3K PI3K Compound->PI3K Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation

Caption: A potential signaling pathway affected by the compound.

Concluding Remarks

The assessment of selectivity is a cornerstone of preclinical cancer drug discovery. While direct experimental evidence for the selectivity of this compound is currently lacking in the public domain, the methodologies and comparative data from related compounds presented in this guide offer a robust framework for its evaluation. Future studies should focus on generating empirical data for this specific compound across a diverse panel of cancer and normal cell lines to ascertain its therapeutic potential. Such investigations will be crucial in determining whether this compound warrants further development as a selective anticancer agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. As a brominated organic compound with acidic and amide functionalities, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Part 1: Core Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound that, based on its structure and data from similar chemicals, must be treated as a hazardous substance.[1][2][3]

Chemical Identity & Properties

PropertyValue
Chemical Name This compound
Synonyms 4'-Bromosuccinanilic acid
CAS Number 25589-41-7[4]
Molecular Formula C₁₀H₁₀BrNO₃[4]
Molecular Weight 272.11 g/mol [4]
Physical Form Solid

GHS Hazard & Precautionary Statements

The following classifications are based on data for structurally related compounds and represent the minimum expected hazards. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

GHS ClassificationCodeStatement
Hazard Statements H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1][3]
H335May cause respiratory irritation.[1][3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1][3]

Part 2: Mandatory Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The causality is simple: preventing contact prevents harm.

PPE CategoryItem SpecificationRationale for Use
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5]Protects eyes from irritation or serious damage from airborne particles or splashes.
Skin Protection Standard laboratory coat and chemical-resistant nitrile or neoprene gloves.[5]Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use.
Body Protection Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood.[2][5]Prevents inhalation of dust particles, which may cause respiratory tract irritation.[1]

Part 3: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal workflow. Mis-segregated waste streams can lead to dangerous chemical reactions, regulatory fines, and significantly increased disposal costs.

Primary Waste Classification: Halogenated Organic Solid Waste

This compound contains a carbon-bromine (C-Br) bond. This classifies it unequivocally as a halogenated organic compound .[6][7] Therefore, it must be disposed of in a waste stream specifically designated for solid halogenated organics. This is because halogenated wastes require high-temperature incineration in specialized facilities to prevent the formation of toxic dioxins and furans.[6]

The following workflow diagram illustrates the critical decision-making process for waste segregation.

G cluster_0 Waste Segregation Workflow Start Generated Waste: 4-[(4-Bromophenyl)amino] -4-oxobutanoic acid CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Classify as: HALOGENATED ORGANIC SOLID WASTE CheckHalogen->Halogenated  Yes (Contains Bromine) NonHalogenated Classify as: NON-HALOGENATED ORGANIC WASTE CheckHalogen->NonHalogenated  No FinalContainer Place in labeled Halogenated Solid Waste Container Halogenated->FinalContainer

Caption: Waste segregation decision for the target compound.

Part 4: Step-by-Step Disposal Protocol

Adherence to a systematic protocol ensures safety and compliance. All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or equivalent authority.[8][9]

1. Container Selection:

  • Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) wide-mouth container with a screw-top lid is ideal for solids.

  • The container must be in good condition, free of cracks, and able to seal securely to prevent leaks or spills.[10]

2. Labeling:

  • Label the container before adding any waste.[7]

  • The label must include, at a minimum:

    • The words "Hazardous Waste ".[11]

    • The full, unabbreviated chemical name: "This compound ".[7]

    • The accumulation start date (the date the first waste is added).[9]

    • Appropriate hazard indicators (e.g., "Irritant").

3. Waste Accumulation:

  • Collect all waste solids, including any synthesized material that is no longer needed, in the designated and labeled container.

  • This work should be performed within a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.[9][10]

  • Keep the waste container securely closed at all times, except when actively adding waste.[7][8][10] This is a critical regulatory requirement that prevents the release of vapors and protects against spills.

4. Disposal of Contaminated Materials:

  • Any materials grossly contaminated with the compound must be disposed of alongside the chemical itself. This includes:

    • Weigh boats or paper

    • Contaminated gloves

    • Paper towels used for cleaning minor spills

  • Do not dispose of clean, uncontaminated materials (like packaging) in the hazardous waste container. This unnecessarily increases the volume and cost of disposal.

5. Full Container and EHS Pickup:

  • Do not overfill the container. Leave at least 10% headspace to prevent expansion and spills.[10]

  • Once the container is full, seal it tightly, complete any final labeling requirements, and store it in the SAA.

  • Contact your institution's EHS department to schedule a waste pickup.[9] Do not allow waste to accumulate for more than one year from the accumulation start date.[10]

Part 5: Spill and Decontamination Procedures

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

For a Small Spill of Solid Material:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill location.

  • Assess & Protect: Ensure you are wearing the appropriate PPE (lab coat, goggles, gloves) as detailed in Part 2.

  • Contain: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent the powder from becoming airborne. Do not use a dry paper towel, as this can create dust.

  • Clean-Up: Carefully sweep or scoop the contained material and spilled powder into the designated halogenated solid waste container. Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a paper towel dampened with a suitable solvent (such as ethanol or acetone) to remove any remaining residue.

  • Dispose: Place the contaminated paper towels and any used cleaning materials into the same halogenated solid waste container.

  • Report: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

Part 6: Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly forbidden.

  • DO NOT Dispose of in the Sink: This compound is a halogenated organic material. It is not suitable for drain disposal.[11][12] This action is illegal and can damage plumbing, interfere with wastewater treatment processes, and harm aquatic ecosystems.

  • DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be disposed of in the municipal solid waste stream.[12] This poses a risk to sanitation workers and the environment.

  • DO NOT Evaporate in a Fume Hood: Evaporation is not a permissible method of hazardous waste disposal.[8][10] It releases the chemical into the atmosphere, violating environmental regulations.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your vital research work is conducted without compromising the well-being of your colleagues or the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the safe handling of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid (CAS No: 25589-41-7). As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring a safe and secure laboratory environment. This document provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in scientific principles and field-proven best practices. The causality behind each recommendation is explained to empower you with the knowledge to make informed safety decisions.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the cornerstone of any safety protocol. This compound, a brominated organic compound, presents several potential risks that necessitate a robust PPE strategy.

According to safety data for the compound and structurally similar chemicals, the primary hazards are:

  • Skin Irritation: Direct contact can cause inflammation, redness, itching, and in some cases, blistering or dryness.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation, characterized by redness, watering, and pain, potentially leading to severe damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the lungs and respiratory system.[1][2][3]

  • Harmful if Swallowed or Inhaled: While the full toxicological profile is not exhaustively detailed, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled, warranting precautions to prevent systemic exposure.[2][3]

These hazards dictate that our protective measures must prevent contact with skin and eyes, and block inhalation of airborne particles. This forms the logical basis for the specific PPE recommendations that follow.

Core PPE Ensemble for Routine Operations

The following table summarizes the essential PPE required for handling this compound in a laboratory setting.

PPE CategoryItemSpecification & Rationale
Eye/Face Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles are mandatory to protect against dust particles and potential splashes.[5]
Face ShieldRecommended in addition to goggles when handling larger quantities (>10g) or when there is a significant splash risk during dissolution or reaction quenching.[5]
Skin & Body Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is best practice when handling the solid.[5] Always inspect gloves for degradation or tears before use.[5]
Laboratory CoatA standard, properly fitting lab coat with long sleeves and tight-fitting cuffs is required to protect skin and personal clothing from contamination.[5][6][7]
Closed-toe ShoesShoes that fully cover the feet are mandatory to protect against spills.[5]
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]
RespiratorAn N95-rated respirator may be required for cleaning up large spills or if engineering controls like a fume hood are unavailable or insufficient.[6][7][9]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure. The following diagram and steps outline a self-validating protocol for safely handling this compound from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Don PPE (Gloves, Goggles, Lab Coat) prep2 2. Verify Fume Hood Certification & Airflow prep1->prep2 prep3 3. Assemble All Necessary Equipment prep2->prep3 handle1 4. Weigh Compound Carefully to Minimize Dust prep3->handle1 Proceed to Handling handle2 5. Add to Solvent or Reaction Mixture handle1->handle2 handle3 6. Tightly Cap Original Container handle2->handle3 clean1 7. Decontaminate Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 8. Dispose of Waste in Labeled Containers clean1->clean2 clean3 9. Doff PPE in Correct Sequence clean2->clean3

Caption: A logical workflow for handling the chemical.

Step-by-Step Methodology
  • Preparation: Before retrieving the chemical, don the appropriate PPE as listed in the table above. Ensure your chemical fume hood has a current certification and that the airflow is functioning correctly. Assemble all necessary glassware, spatulas, and reagents within the hood to minimize movement in and out of the controlled area.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood.[8] Use a disposable weigh boat and handle the powder gently to prevent it from becoming airborne.[8]

  • Experimental Use: When adding the compound to a solution, do so slowly and carefully within the fume hood to avoid splashing.

  • Storage: After use, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1]

  • Decontamination: Thoroughly wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[8]

    • Aqueous Waste: Collect aqueous solutions containing the compound in a separate, labeled "Acidic Organic Waste" container for proper disposal by your institution's Environmental Health and Safety (EHS) department.[8] Do not dispose of this chemical down the drain.[1]

PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is crucial to prevent cross-contamination. An improper removal sequence can transfer the chemical from your contaminated gloves or lab coat to your skin or personal clothing.

G cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves (Cuffs over lab coat sleeves) don2->don3 doff1 1. Gloves (Peel off away from body) doff2 2. Face Shield / Goggles doff1->doff2 doff3 3. Lab Coat (Fold inward) doff2->doff3 wash 4. Wash Hands Thoroughly doff3->wash

Caption: The correct sequence for donning and doffing PPE.

Causality of the Doffing Sequence: Gloves are removed first as they are the most likely piece of PPE to be contaminated.[9] Eye and face protection are removed next. The lab coat is removed last, turning it inside out to contain any contamination on the exterior surface. Finally, washing your hands is the last critical step to remove any potential residual contamination.[1][4]

Emergency Procedures in Case of Exposure

Immediate and correct action is vital if exposure occurs.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][4] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][4] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.

By integrating these scientifically-grounded PPE protocols and handling procedures into your daily laboratory operations, you build a self-validating system of safety. This ensures not only your personal well-being but also the integrity of your research and the safety of your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.